1,1'-(9h-carbazole-3,6-diyl)diethanone
Description
The exact mass of the compound 1-(6-Acetyl-9H-carbazol-3-yl)-ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-acetyl-9H-carbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-9(18)11-3-5-15-13(7-11)14-8-12(10(2)19)4-6-16(14)17-15/h3-8,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQXNVTTJCZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955600 | |
| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3403-70-1 | |
| Record name | NSC39030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of 3,6-diacetyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Carbazole Scaffold
The carbazole nucleus, a privileged scaffold in medicinal chemistry and materials science, consistently garners attention for its unique electronic properties and versatile functionalization potential. Its rigid, planar structure and electron-rich nature make it an ideal building block for novel therapeutic agents and functional organic materials. Within this esteemed class of compounds, 3,6-diacetyl-9H-carbazole emerges as a pivotal intermediate, offering symmetrically positioned acetyl groups that serve as versatile handles for further synthetic elaboration. This guide provides a comprehensive technical overview of its synthesis, purification, and detailed characterization, empowering researchers to confidently utilize this valuable molecule in their scientific endeavors.
Synthesis of 3,6-diacetyl-9H-carbazole: A Mechanistic Approach
The most direct and widely employed method for the synthesis of 3,6-diacetyl-9H-carbazole is the Friedel-Crafts acylation of 9H-carbazole.[1] This electrophilic aromatic substitution reaction proceeds readily, offering high yields of the desired product.
The "Why": Understanding the Friedel-Crafts Acylation Pathway
The choice of the Friedel-Crafts acylation is predicated on the electron-rich nature of the carbazole ring system. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic rings, making them susceptible to electrophilic attack. The acetyl groups are directed to the 3 and 6 positions due to the directing effects of the pyrrole ring, which activates the para positions relative to the nitrogen atom. Aluminum chloride (AlCl₃) is the classic Lewis acid catalyst for this transformation, activating the acetyl chloride to form a highly reactive acylium ion (CH₃CO⁺), the key electrophile in this reaction.
Sources
solubility of 3,6-diacetyl-9H-carbazole in common organic solvents
[1][2][3]
Executive Summary
3,6-Diacetyl-9H-carbazole is a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical scaffolds.[1][2][3] Its solubility profile is dominated by a "push-pull" electronic structure: the electron-rich carbazole core is functionalized with electron-withdrawing acetyl groups, creating significant dipole moments and opportunities for hydrogen bonding.[1][2][3]
This guide provides a technical analysis of its solubility across organic solvent classes. It moves beyond simple "dissolves/does not dissolve" binaries to explain the thermodynamic drivers of solvation, enabling researchers to select the optimal solvent for synthesis, purification (recrystallization), or thin-film processing.
Physicochemical Profile & Solvation Challenges
To understand the solubility of 3,6-diacetyl-9H-carbazole, one must first analyze the intermolecular forces holding its crystal lattice together.[1][2]
-
Structural Rigidity: The planar tricyclic carbazole core encourages strong
- stacking, leading to high lattice energy.[1][2][3] -
Hydrogen Bonding:
-
Dipole Moment: The acetyl groups introduce a significant dipole, making the molecule polar.[3]
Implication: Successful solvents must overcome both the
Solubility Landscape: Data & Categorization[2][3][4]
The following data is synthesized from standard synthetic protocols (Friedel-Crafts acylation workups) and functionalization workflows (e.g., reduction, cyanation).
Table 1: Qualitative Solubility in Common Organic Solvents (at 25°C)
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight | Application |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | High | Disrupts intermolecular H-bonds; high dipole matches solute.[1][2][3] | Reaction media, Spin coating |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Good dispersion forces; moderate polarity.[3] | Extraction, Chromatography |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low (Cold) / High (Hot) | Solute's hydrophobic core resists dissolution at RT.[3] | Recrystallization |
| Ketones | Acetone, MEK | Moderate | Dipole-dipole interactions; competes for H-bonding.[1][2][3] | Washing, Solvent blends |
| Ethers | THF, 1,4-Dioxane | Moderate | Good H-bond acceptor capability for the N-H proton.[1][2] | Reaction media |
| Hydrocarbons | Hexane, Toluene, Benzene | Insoluble / Trace | Lacks polarity to overcome crystal lattice energy.[1][3] | Precipitation (Anti-solvent) |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates.[1][2][3] | Quenching/Precipitation |
Thermodynamic Mechanisms: Hansen Solubility Parameters
For precise solvent selection, we utilize the Hansen Solubility Parameter (HSP) framework.[3] The total solubility parameter (
Theoretical Interaction Diagram
The following diagram illustrates how different solvent classes interact with the specific functional groups of 3,6-diacetyl-9H-carbazole.
Figure 1: Mechanistic interaction map showing why Polar Aprotic solvents are superior for dissolution, while Alcohols act as conditional solvents suitable for crystallization.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise quantitative data (mg/mL) for your specific solvent system.[3]
Objective: Determine the saturation limit of 3,6-diacetyl-9H-carbazole in Solvent X at 25°C.
-
Preparation: Dry a 20 mL scintillation vial and weigh it empty (
). -
Saturation: Add 100 mg of 3,6-diacetyl-9H-carbazole to the vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[1][2][3]
-
Equilibration: Sonicate for 10 minutes, then stir at 25°C for 24 hours.
-
Checkpoint: If the solid dissolves completely, add more solid until a precipitate remains visible (ensuring saturation).[3]
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (
). -
Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue under vacuum at 60°C for 4 hours.
-
Calculation: Weigh the vessel with the dried residue (
). [1][2][3]
Protocol B: Purification via Recrystallization
The most common method for purifying this intermediate relies on its temperature-dependent solubility in ethanol.[1][2][3]
-
Dissolution: Suspend crude 3,6-diacetyl-9H-carbazole in Ethanol (approx. 20 mL per gram of solid).
-
Heating: Heat the mixture to reflux (78°C). The solid should dissolve completely.[1][2][3]
-
Cooling: Allow the solution to cool slowly to room temperature. Do not shock-cool in ice immediately, as this traps impurities.[1][2][3]
-
Crystallization: Once crystals form, cool further to 0°C to maximize yield.
-
Isolation: Filter the crystals and wash with cold ethanol.
Applications & Solvent Implications[4][8][9]
OLED Thin Film Processing
In the development of Organic Light Emitting Diodes, 3,6-diacetyl-9H-carbazole derivatives are often processed via spin-coating.[1][2][3]
-
Problem: High volatility solvents (DCM) cause "orange peel" defects due to rapid evaporation.
-
Solution: Use a binary solvent system. Dissolve the compound in Chlorobenzene (good solubility, lower evaporation rate) or a blend of Chloroform:Chlorobenzene (4:1) to ensure uniform film morphology.[3]
Synthetic Functionalization
When performing reactions on the acetyl groups (e.g., haloform reaction to dicarboxylic acid):
References
-
Synthesis and Acylation: Badioli, M., et al. "Friedel-Crafts acylation of carbazoles: A convenient path to 3,6-diacetylcarbazole."[1][3] Journal of Organic Chemistry. (General reference for the acylation protocol and workup).
-
Recrystallization Protocols: Weseliński, Ł. J., et al.[1][2][3][5] "A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid." Synthesis, 2014.[1][2][3][5]
-
Physical Properties: PubChem Compound Summary for CID 619588, 3,6-Diacetyl-9-methyl-9H-carbazole (Analogous structure data). [2][3]
-
Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[1][2][3] (Source for general solvent parameter calculations).
-
OLED Materials: "Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents." MDPI Molecules, 2021.[1][2][3]
Sources
- 1. N-Ethyl-3,6-diaminocarbazole | C14H15N3 | CID 39768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Diacetyl-9-methyl-9H-carbazole | C17H15NO2 | CID 619588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,6-Dinitrocarbazole | C12H7N3O4 | CID 76730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Photophysical Architecture of 1,1'-(9H-carbazole-3,6-diyl)diethanone
This guide provides an in-depth technical analysis of 1,1'-(9H-carbazole-3,6-diyl)diethanone (commonly referred to as 3,6-Diacetylcarbazole ), a critical motif in the development of organic optoelectronics.
Executive Summary
This compound represents a fundamental "Donor-Acceptor" (D-A) building block in the materials science of organic semiconductors. Unlike simple polycyclic aromatic hydrocarbons, this molecule integrates a strong electron-donating carbazole core with two electron-withdrawing acetyl moieties at the 3 and 6 positions.
This structural asymmetry creates a distinct electronic push-pull system, making the molecule a versatile precursor for Thermally Activated Delayed Fluorescence (TADF) emitters and Room Temperature Phosphorescence (RTP) materials. Its photophysics are governed by the interplay between the locally excited (LE) state of the carbazole and the intramolecular charge transfer (ICT) state induced by the carbonyl groups.
Part 1: Molecular Architecture & Electronic Structure
The Donor-Acceptor (D-A) System
The photophysical utility of 3,6-diacetylcarbazole stems from its electronic polarization.
-
Donor (D): The central carbazole nitrogen atom possesses a lone pair that participates in the aromatic
-system ( hybridized), raising the energy of the Highest Occupied Molecular Orbital (HOMO). -
Acceptor (A): The acetyl groups at positions 3 and 6 act as inductive and resonance withdrawers. The carbonyl oxygen pulls electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO).
This separation of FMOs (Frontier Molecular Orbitals) reduces the singlet-triplet energy gap (
Spin-Orbit Coupling & The El-Sayed Rule
The presence of the carbonyl heteroatom (Oxygen) is non-trivial. According to El-Sayed’s Rule , intersystem crossing (ISC) is allowed between states of different electronic configurations.
-
The acetyl group introduces
transitions. -
Coupling between the singlet
and triplet states (or vice versa) is efficient. -
Result: Enhanced population of the triplet state, making this molecule a candidate for phosphorescence studies.
Part 2: Steady-State Photophysics
Absorption Characteristics
The absorption spectrum is dominated by two distinct features:
- Transitions (High Energy): Intense bands in the UV region (230–300 nm) characteristic of the carbazole backbone.
-
Intramolecular Charge Transfer (ICT) Band (Lower Energy): A broader, less intense band appearing in the 300–360 nm range. This band corresponds to the charge shift from the carbazole nitrogen to the acetyl oxygens.
Emission & Solvatochromism
The fluorescence of 3,6-diacetylcarbazole is highly sensitive to solvent polarity (positive solvatochromism), confirming the ICT nature of the excited state.
| Solvent Parameter | Solvent Example | Emission Color | Mechanism | |
| Non-Polar | Hexane / Toluene | Deep Blue | 400–420 nm | Locally Excited (LE) state dominates; minimal solvent relaxation. |
| Medium Polarity | THF / DCM | Sky Blue | 430–460 nm | Stabilization of the ICT state dipole. |
| High Polarity | Acetonitrile / DMSO | Green/Cyan | 480–520 nm | Strong stabilization of the highly polar ICT excited state. |
Note: The Quantum Yield (
) typically decreases in highly polar solvents due to the "energy gap law"—as the excited state energy lowers, non-radiative decay rates increase.
Part 3: Advanced Dynamics (TADF & RTP)
This molecule is rarely used as a standalone emitter but rather as a promoter of triplet harvesting .
Mechanism of Triplet Harvesting
The acetyl groups facilitate a mixing of states that allows for efficient Intersystem Crossing (ISC).
-
Excitation:
(ICT character). -
ISC:
(Facilitated by Carbonyl SOC). -
Outcome:
-
In Solution (Aerated): Triplet state is quenched by Oxygen (
). -
In Solid State / Rigid Matrix: Restricted molecular motion suppresses non-radiative decay. The triplets can either emit as Phosphorescence (RTP) or, if
is small enough, undergo Reverse Intersystem Crossing (RISC) to generate Delayed Fluorescence (TADF) .
-
Visualization of Photophysical Pathways
The following diagram illustrates the competitive pathways governing the emission of 3,6-diacetylcarbazole.
Caption: Energy landscape showing the critical role of Intersystem Crossing (ISC) facilitated by acetyl groups.
Part 4: Experimental Protocols
Synthesis Verification (Friedel-Crafts Acetylation)
Before photophysical characterization, purity is paramount. Isomers (e.g., 2,7-substitution) exhibit vastly different photophysics.
-
Reagents: Carbazole (9H), Acetyl Chloride, Aluminum Chloride (
), dry DCM. -
Procedure:
-
Dissolve Carbazole in DCM at 0°C.
-
Add
slowly (Lewis Acid catalyst). -
Add Acetyl Chloride dropwise.
-
Reflux for 4–6 hours.
-
-
Purification: Recrystallization from Ethanol/Toluene is critical to remove mono-acetylated impurities which act as fluorescence quenchers.
Protocol: Determination of Solvatochromic Shift (Lippert-Mataga)
To quantify the change in dipole moment upon excitation (
-
Preparation: Prepare
M solutions of the analyte in 5 solvents: Hexane, Toluene, THF, DCM, Acetonitrile. -
Acquisition:
-
Record UV-Vis absorption (
) and Fluorescence emission ( ) maxima for each.
-
-
Calculation:
-
Calculate Stokes Shift (
) in wavenumbers ( ). -
Calculate Orientation Polarizability (
) for each solvent: -
Plot: Stokes Shift (y-axis) vs.
(x-axis). -
Analysis: The slope is proportional to
. A steep slope indicates strong ICT character.
-
Protocol: Room Temperature Phosphorescence (RTP) Screening
Because the triplet state is sensitive to oxygen, standard fluorescence setups will miss the phosphorescence.
-
Matrix Preparation:
-
Solution: Degas solution (Toluene) via freeze-pump-thaw (3 cycles) or vigorous Argon bubbling (30 mins).
-
Solid State: Disperse 1 wt% molecule in PMMA (Polymethylmethacrylate) film to restrict vibration.
-
-
Gated Measurement:
-
Use a phosphorescence spectrometer (e.g., Edinburgh Instruments or Horiba).
-
Delay Time: Set excitation pulse delay to >0.1 ms. This eliminates prompt fluorescence (ns scale).
-
Detection: Record emission. Any signal appearing after 0.1 ms is phosphorescence or delayed fluorescence.
-
Part 5: Applications in Drug Discovery & Materials
While primarily a materials science motif, the properties of 3,6-diacetylcarbazole translate to bio-applications:
-
Ratiometric Oxygen Sensing: Due to the efficient quenching of the triplet state by
, the ratio of Phosphorescence (quenched) to Fluorescence (unquenched) serves as a sensitive hypoxia sensor. -
Bio-Imaging Probes: The molecule's small size and ability to be functionalized at the N-position (9H) allow it to be conjugated to peptides. Its solvatochromism can map local polarity in cellular membranes.
References
-
Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives. Monatshefte für Chemie, 2008.
- Context: Establishes the baseline photophysics for 3,6-acceptor substituted carbazoles.
-
Room-Temperature Phosphorescence From a Series of 3-Pyridylcarbazole Derivatives. Chemistry - A European Journal, 2019.
- Context: Validates the mechanism of heteroatom-induced spin-orbit coupling in carbazole deriv
-
Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. Journal of Molecular Structure, 2021.
-
Context: Provides computational backing for the planarization and high quantum yields of 3,6-substituted systems.[1]
-
-
Organic persistent room temperature phosphorescence enabled by carbazole impurity. Frontiers in Chemistry, 2022.
- Context: Discusses how simple carbazole derivatives can exhibit persistent phosphorescence in crystalline st
-
PubChem Compound Summary: 3,6-Diacetyl-9-methyl-9H-carbazole. [2]
- Context: Verification of chemical structure and identifiers for the N-methyl analog.
Sources
Modulating the Electronic Landscape of Carbazole: A Technical Guide on the Effects of Acetyl Functionalization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The carbazole nucleus, a cornerstone heterocyclic scaffold, is renowned for its potent electronic and photophysical properties, rendering it indispensable in fields ranging from organic electronics to medicinal chemistry. Its electron-rich nature and excellent hole-transporting capabilities form the basis of its utility. However, the true potential of carbazole is unlocked through strategic functionalization, which allows for the precise tuning of its electronic characteristics. This technical guide provides an in-depth analysis of how the introduction of a simple yet powerful functional group—the acetyl moiety—dramatically alters the electronic properties of the carbazole core. We will explore the causal relationships between the position of acetylation and the resulting changes in photophysical and electrochemical behavior, providing researchers and drug development professionals with the foundational knowledge to rationally design novel carbazole-based materials and therapeutics.
The Carbazole Core: An Electronic Overview
Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. The nitrogen atom's lone pair of electrons actively participates in the π-conjugated system, making the carbazole scaffold inherently electron-rich and a favorable hole-transporting material. This electronic configuration is responsible for its characteristic photophysical and electrochemical properties. Key positions for functionalization are the nitrogen atom (N-9) and the carbon atoms of the benzene rings, particularly the
3,6-diacetyl-9H-carbazole as a precursor for organic materials
Technical Whitepaper: 3,6-Diacetyl-9H-Carbazole Strategic Precursor for Optoelectronics & Functional Organic Frameworks
Executive Summary
3,6-Diacetyl-9H-carbazole (3,6-DAC) represents a pivotal "linchpin" intermediate in the synthesis of advanced organic materials. Its structural utility stems from the electron-rich carbazole core flanked by two electron-withdrawing acetyl handles. This specific architecture allows for the divergent synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, Covalent Organic Frameworks (COFs) for catalysis, and bio-active heteroaromatic ligands.
This guide provides a rigorous technical analysis of 3,6-DAC, moving from optimized synthesis protocols to its application in high-performance materials. It is designed for researchers requiring actionable, reproducible methodologies.
Part 1: Molecular Architecture & Synthesis Strategy
The synthesis of 3,6-DAC relies on the regioselective functionalization of the carbazole ring. The 3 and 6 positions are the most susceptible to electrophilic attack due to the resonance contribution of the nitrogen lone pair, which increases electron density at the para positions relative to the nitrogen.
The Friedel-Crafts Acylation Protocol
While various methods exist, the aluminum chloride (
Mechanism of Action:
-
Activation:
coordinates with acetyl chloride to generate the acylium ion ( ) or a polarized complex. -
Electrophilic Attack: The electrophile attacks the C3 and C6 positions of the carbazole.
-
Aromatization: Loss of a proton restores aromaticity, yielding the diacetylated product.
Critical Process Control:
-
Stoichiometry: A molar excess of
(>2.5 eq) is required because the generated ketone product complexes with the Lewis acid, deactivating the catalyst. -
Temperature: The reaction is highly exothermic. Initial addition must be performed at
to prevent poly-acylation or tar formation.
Visualization: Synthesis Workflow
Part 2: Experimental Protocols
Safety Warning: Aluminum chloride is water-reactive and corrosive. Perform all steps in a fume hood.
Protocol A: High-Yield Synthesis of 3,6-Diacetyl-9H-carbazole
Reagents:
-
9H-Carbazole (10.0 g, 60 mmol)
-
Acetyl Chloride (14.1 g, 180 mmol)
-
Aluminum Chloride (
) (24.0 g, 180 mmol) -
Dichloromethane (DCM) (Dry, 200 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solvation: Dissolve 9H-carbazole in 150 mL of dry DCM. Cool the solution to
using an ice-water bath. -
Catalyst Addition: Carefully add
portion-wise over 15 minutes. The suspension may darken. -
Acylation: Add Acetyl Chloride dropwise via the addition funnel over 30 minutes, maintaining the temperature below
. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice and 50 mL concentrated HCl. Caution: Vigorous evolution of HCl gas.
-
Isolation: The organic layer will separate. Extract the aqueous layer with DCM (
mL). Combine organic layers, wash with saturated and brine, then dry over . -
Purification: Evaporate the solvent. Recrystallize the crude solid from ethanol or DMF to yield off-white needles.
Target Yield: 65–75% Melting Point: 232–234°C
Part 3: Functionalization & Applications
3,6-DAC serves as a "hub" molecule. The acetyl groups are prime targets for condensation reactions, enabling the construction of extended
Divergent Reactivity Pathways
-
Aldol/Friedländer Condensations: Reaction with 2-aminobenzaldehyde derivatives yields 3,6-bis(quinolin-2-yl)carbazoles . These are high-value ligands for phosphorescent iridium complexes in OLEDs.
-
Schiff Base Formation: Condensation with diamines leads to Covalent Organic Frameworks (COFs) . The carbazole core imparts hole-transporting capabilities to the porous framework, useful in photocatalysis.
-
TADF Emitters: The acetyl group can be modified to link with electron donors (like diphenylamine), creating Donor-Acceptor-Donor (D-A-D) architectures essential for Thermally Activated Delayed Fluorescence.
Visualization: Application Tree
Part 4: Characterization Data
To ensure the integrity of the synthesized precursor, compare your results against these standard values.
| Property | Value / Observation | Method |
| Appearance | Off-white to pale yellow powder | Visual Inspection |
| Melting Point | 232–234°C | Capillary Method |
| 400 MHz NMR | ||
| IR Spectrum | ~1665 | FTIR (KBr pellet) |
| Solubility | Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water | Solubility Test |
References
-
Synthesis & Friedel-Crafts Mechanism
-
Application in OLEDs/TADF
-
Application in Covalent Organic Frameworks (COFs)
-
Friedländer Condensation (Ligand Synthesis)
Sources
An In-Depth Technical Guide on the Reactivity of the 3 and 6 Positions of Carbazole
This guide provides a comprehensive technical exploration of the reactivity at the 3 and 6 positions of the carbazole nucleus. Intended for researchers, scientists, and professionals in drug development, this document elucidates the fundamental electronic principles governing this reactivity and details field-proven methodologies for the strategic functionalization of these key positions.
Introduction: The Significance of the Carbazole Scaffold
Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring.[1] This unique structural architecture imparts a combination of desirable physicochemical properties, including high thermal and chemical stability, good hole-transporting capabilities, and tunable electronic characteristics.[2] Consequently, carbazole derivatives have garnered significant attention and application in diverse fields, ranging from organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, to medicinal chemistry, where they form the core of numerous pharmacologically active molecules.[2][3] The functionalization of the carbazole core, particularly at the 3 and 6 positions, is a critical strategy for modulating its properties and developing novel compounds with enhanced performance and biological activity.[4]
The Electronic Landscape of Carbazole: Why the 3 and 6 Positions?
The preferential reactivity of the 3 and 6 positions of carbazole towards electrophilic attack is a direct consequence of its electronic structure. The nitrogen atom's lone pair of electrons actively participates in the π-system of the aromatic rings, leading to an overall electron-rich character.[2] This electron-donating effect is most pronounced at the positions para to the nitrogen atom, namely the 3 and 6 positions.
To understand this phenomenon, we can examine the resonance structures of carbazole. Delocalization of the nitrogen's lone pair into the aromatic system creates a separation of charge, with a partial positive charge on the nitrogen and a partial negative charge distributed across the carbon framework. The resonance contributors that place the negative charge at the 3 and 6 positions are particularly stable, as they maintain the aromaticity of both benzene rings. This increased electron density at the 3 and 6 positions makes them the most nucleophilic sites and, therefore, the most susceptible to attack by electrophiles.[5]
Sources
- 1. Carbazole - Wikipedia [en.wikipedia.org]
- 2. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 3. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 4. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
3,6-diacetyl-9H-carbazole as a building block for hole transport materials
Application Note: 3,6-Diacetyl-9H-carbazole as a Building Block for Hole Transport Materials
Executive Summary
This guide details the synthesis and application of 3,6-diacetyl-9-ethylcarbazole as a cost-effective, scalable building block for high-performance Hole Transport Materials (HTMs). Unlike traditional HTMs (e.g., Spiro-OMeTAD) that require expensive palladium-catalyzed cross-coupling (Buchwald-Hartwig), this protocol utilizes robust Friedel-Crafts acylation and condensation chemistry . The resulting hydrazone-based HTMs exhibit excellent amorphous glass-forming properties, high hole mobility (>10⁻⁵ cm²/V·s), and suitable HOMO energy levels (-5.2 to -5.4 eV) for efficient hole extraction in Perovskite Solar Cells (PSCs) and OLEDs.
Material Properties & Strategic Advantage
Why 3,6-Diacetyl-9H-carbazole? The 3,6-positions of the carbazole core are electronically coupled to the nitrogen lone pair, making them ideal for extending conjugation and tuning redox potentials. The acetyl group serves as a versatile "handle" for condensation reactions, avoiding the need for halogenated intermediates and transition metal catalysts.
| Property | Value / Characteristic | Relevance to HTM |
| Molecular Formula | C₁₈H₁₇NO₂ (for 9-ethyl derivative) | Low molecular weight core |
| Melting Point | 185–188 °C | High thermal stability |
| HOMO Level | ~ -5.6 eV (Core) | Tunable to -5.2 eV via derivatization |
| Solubility | Soluble in CHCl₃, THF, Toluene | Easy processing for thin films |
| Cost Factor | Low (< $10/g estimated) | scalable vs. Spiro-OMeTAD ($100+/g) |
Experimental Protocol: Synthesis of the Building Block
Objective: Synthesis of 3,6-diacetyl-9-ethylcarbazole via Friedel-Crafts Acylation. Precursor: 9-Ethylcarbazole is used instead of 9H-carbazole to prevent N-acetylation and improve solubility.
Reagents:
-
9-Ethylcarbazole (19.5 g, 100 mmol)
-
Acetyl Chloride (23.5 g, 300 mmol, 3.0 eq)
-
Aluminum Chloride (AlCl₃, anhydrous) (40.0 g, 300 mmol, 3.0 eq)
-
Dichloromethane (DCM) (anhydrous, 200 mL)
-
1.0 M HCl (aq)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.
-
Solvation: Dissolve 9-ethylcarbazole (19.5 g) in anhydrous DCM (150 mL) and cool to 0°C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (40.0 g) portion-wise over 15 minutes. The solution will darken (typically dark green/brown).
-
Acylation: Mix Acetyl Chloride (23.5 g) with DCM (50 mL) in the addition funnel. Add dropwise to the reaction mixture at 0°C over 30 minutes.
-
Expert Note: Control addition rate to keep internal temperature < 5°C to favor regioselectivity at the 3,6-positions over the 2,7-positions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by TLC (SiO₂, 9:1 DCM:Ethyl Acetate). The starting material (Rf ~0.[1]9) should disappear, replaced by the diacetyl product (Rf ~0.4).
-
Quenching: Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice and 50 mL conc. HCl. Caution: Exothermic reaction.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine organic phases, wash with saturated NaHCO₃ (2 x 150 mL) and brine (150 mL). Dry over anhydrous MgSO₄.
-
Purification: Concentrate the solvent. Recrystallize the crude solid from ethanol/toluene (4:1).
-
Yield: ~22 g (75-80%).
-
Appearance: Pale yellow needles.
-
Application Workflow: Derivatization to HTM
Objective: Synthesis of 3,6-bis(1-phenyl-1-(2-ethylhexyl)hydrazonoethyl)-9-ethylcarbazole . Mechanism: Acid-catalyzed condensation of the diacetyl core with a substituted hydrazine. This forms a "hydrazone glass" material, known for resisting crystallization in thin films.
Reagents:
-
3,6-Diacetyl-9-ethylcarbazole (2.79 g, 10 mmol)
-
1,1-Diphenylhydrazine hydrochloride (4.85 g, 22 mmol, 2.2 eq)
-
Ethanol (50 mL)
-
Toluene (50 mL)
-
p-Toluenesulfonic acid (pTSA) (catalytic, 50 mg)
Protocol:
-
Condensation: In a 250 mL round-bottom flask, dissolve the diacetyl building block and diphenylhydrazine in the Ethanol/Toluene mixture.
-
Catalysis: Add pTSA and attach a Dean-Stark trap (optional, or use molecular sieves) to remove water.
-
Reflux: Heat to reflux (approx. 90°C) for 12 hours under Argon.
-
Isolation: Cool to room temperature. The product may precipitate.[2] If not, remove solvent under reduced pressure.[3]
-
Purification: Dissolve residue in a minimum amount of Chloroform and precipitate into cold Methanol. Filter and dry.
-
Expert Tip: If the product is oily (common for hydrazones), perform column chromatography (Hexane:THF 8:2) to isolate the hole-transporting glass.
-
Visualization of Workflows
Figure 1: Synthesis & Derivatization Pathway
This diagram illustrates the conversion of the raw carbazole into the functional HTM.
Caption: Synthetic route from raw carbazole to the final hole-transporting hydrazone glass.
Figure 2: Energy Level Alignment in Perovskite Solar Cell
This diagram validates the thermodynamic suitability of the synthesized HTM.
Caption: Energy alignment showing efficient hole transfer from Perovskite VB (-5.4 eV) to HTM HOMO (-5.2 eV).
Characterization & Quality Control
To ensure the integrity of the synthesized HTM, the following parameters must be verified:
| Test | Method | Acceptance Criteria |
| Structure Confirmation | ¹H-NMR (400 MHz, CDCl₃) | Distinct singlet for methyl protons of hydrazone (approx 2.2-2.4 ppm) replaces acetyl peak. |
| Thermal Stability | DSC (Differential Scanning Calorimetry) | Tg > 80°C . Absence of crystallization peaks upon cooling indicates stable amorphous glass. |
| Energy Levels | Cyclic Voltammetry (CV) | Oxidation onset ( |
| Hole Mobility | Space Charge Limited Current (SCLC) |
Troubleshooting & Expert Tips
-
Regioselectivity Issues: If NMR shows a mixture of 3,6- and 2,7-isomers during acetylation, ensure the reaction temperature never exceeds 5°C during the addition of Acetyl Chloride. Higher temperatures promote thermodynamic equilibration to the 2,7-positions.
-
Purification of Hydrazones: Hydrazones can be photosensitive. Perform the condensation and purification steps under low-light conditions or use amber glassware to prevent photo-isomerization (E/Z switching).
-
Film Formation: If the HTM film appears cloudy (crystallized) during spin-coating, add a small amount (5-10 wt%) of a dopant like Li-TFSI or TBP, which disrupts crystal packing and improves conductivity.
References
-
Synthesis of Carbazole Derivatives: Beilstein J. Org. Chem., "3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials".
-
Friedel-Crafts Protocol: BenchChem, "Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone" (Adapted for Carbazole).
-
Hydrazone HTMs: ResearchGate, "Hydrazone-based hole transporting material prepared via condensation chemistry".
-
Carbazole HTM Efficiency: Chemical Communications, "14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials".[4]
-
General Review: MDPI, "Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells".
Sources
synthesis of polymers from 1,1'-(9h-carbazole-3,6-diyl)diethanone monomer
Application Note & Protocol
Topic: Synthesis of Conjugated Polymers from 1,1'-(9H-Carbazole-3,6-diyl)diethanone Monomer
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Carbazole-Based Polymers
Carbazole and its derivatives are a cornerstone in the field of materials science, renowned for their unique electronic and photophysical properties. The carbazole ring system possesses a rigid, planar structure with a high degree of conjugation, making it an excellent building block for functional polymers.[1] These polymers exhibit high thermal stability, efficient charge transport capabilities, and strong photoluminescence, positioning them as critical components in a range of advanced applications.[1][2]
Specifically, polymers derived from carbazole are integral to the development of:
-
Organic Light-Emitting Diodes (OLEDs): Serving as hole-transport materials, host materials for phosphorescent dopants, and light-emitting layers.[2][3]
-
Organic Photovoltaics (OPVs): Acting as electron-donating materials in the active layer of solar cells.[4]
-
Sensors and Probes: Leveraging their fluorescent properties for the detection of ions and other analytes.[2][5]
-
Biomedical Applications: Exploring their potential in bio-imaging and as matrices for drug delivery systems due to their stability and functionalizability.
The monomer at the heart of this guide, This compound , is a particularly valuable precursor. Its defining feature is the presence of two acetyl (ketone) groups at the 3 and 6 positions. These reactive sites allow for the construction of highly conjugated polymer backbones through straightforward condensation reactions, offering a direct route to materials with tunable optoelectronic properties. The 3,6-substitution pattern is known to produce polymers with high electrolytic stability and desirable triplet energy levels, making them suitable for demanding phosphorescent applications.[6][7]
This document provides a detailed guide to the synthesis and characterization of conjugated polymers from this diethanone monomer, focusing on the robust and accessible base-catalyzed aldol condensation method.
SECTION 1: SYNTHESIS STRATEGY & MECHANISM
The primary synthetic route leverages a self-polymerizing, base-catalyzed aldol-type condensation reaction. In this process, the α-protons of one acetyl group are deprotonated by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an acetyl group on another monomer molecule. A subsequent dehydration (elimination of water) step creates a new carbon-carbon double bond, extending the conjugated system and forming the polymer backbone.
Causality Behind Method Selection:
-
Simplicity and Accessibility: Aldol condensation is a fundamental reaction in organic chemistry that does not require expensive or highly specialized metal catalysts (e.g., Palladium, Nickel), making it cost-effective and broadly accessible.
-
Direct Conjugation: The reaction directly forms a poly(enone) structure, creating a π-conjugated backbone in a single, efficient step. This is crucial for achieving the desired electronic and optical properties.
-
Monomer Reactivity: The acetyl groups on the carbazole core provide the necessary electrophilic and nucleophilic sites (after deprotonation) for the polymerization to proceed.
A visual representation of the overall experimental process is provided below.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Determination of the Triplet Energy of 3,6-diacetyl-9H-carbazole Films for Optoelectronic Applications
Abstract: The triplet energy (ET) is a critical parameter for organic semiconducting materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This application note provides a comprehensive guide to measuring the triplet energy of 3,6-diacetyl-9H-carbazole thin films. We present two common methods for thin-film preparation—spin coating and thermal evaporation—and a detailed protocol for determining the triplet energy using low-temperature phosphorescence spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with novel organic materials.
Introduction: The Significance of Triplet Energy in Organic Electronics
In the realm of organic electronics, the triplet excited state plays a pivotal role in the performance of various devices. Unlike the singlet state, where electron spins are paired, the triplet state is characterized by parallel electron spins. The energy of the lowest triplet state (T1), or triplet energy, dictates the efficiency of processes like phosphorescence and triplet-triplet annihilation, which are fundamental to the operation of phosphorescent OLEDs (PhOLEDs).
For instance, in PhOLEDs, efficient energy transfer from the host material to the phosphorescent guest (dopant) is paramount for achieving high quantum efficiencies. This energy transfer is only efficient if the triplet energy of the host material is higher than that of the guest. Therefore, accurate measurement of the triplet energy of potential host materials, such as 3,6-diacetyl-9H-carbazole, is a crucial step in the material selection and device design process.
3,6-diacetyl-9H-carbazole is a derivative of the well-known carbazole scaffold, which is widely used in organic electronics due to its excellent charge-transporting properties and high triplet energy. The acetyl groups at the 3 and 6 positions can influence the molecule's electronic properties, making it a promising candidate for various optoelectronic applications. This application note provides a detailed experimental workflow for the precise determination of its triplet energy in thin-film form.
Part 1: Preparation of 3,6-diacetyl-9H-carbazole Thin Films
The quality of the thin film is crucial for obtaining reliable photophysical measurements. Here, we describe two widely used techniques for preparing high-quality organic thin films: spin coating and thermal evaporation.[1]
Method 1: Spin Coating
Spin coating is a solution-based technique that allows for the rapid and straightforward deposition of uniform thin films.[2]
Protocol for Spin Coating:
-
Solution Preparation:
-
Dissolve 3,6-diacetyl-9H-carbazole in a suitable high-boiling point solvent (e.g., chlorobenzene, toluene, or a solvent blend) to a concentration of 5-20 mg/mL.[2][3] The choice of solvent is critical and should be one that fully dissolves the material and has a relatively low evaporation rate to ensure uniform film formation.[4]
-
Gently heat the solution (e.g., at 40-60 °C) and stir for several hours to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Use quartz or silicon substrates for photophysical measurements.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to improve the wettability of the surface.[5]
-
-
Spin Coating Process:
-
Place the cleaned substrate on the chuck of the spin coater.
-
Dispense a sufficient amount of the filtered solution onto the center of the substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds.[2][5] The final film thickness will depend on the solution concentration and spin speed.
-
Anneal the film on a hotplate at 80-120 °C for 10-30 minutes to remove any residual solvent.[5] The annealing temperature should be below the material's glass transition temperature to avoid morphological changes.
-
Method 2: Thermal Evaporation
Thermal evaporation is a vacuum-based deposition technique that is suitable for materials that can be sublimed without decomposition. This method generally produces very pure and uniform films.[6][7]
Protocol for Thermal Evaporation:
-
System Preparation:
-
Load the 3,6-diacetyl-9H-carbazole powder into a suitable evaporation source (e.g., a tantalum or tungsten boat) within a high-vacuum chamber.
-
Mount the cleaned substrates onto the substrate holder.
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure of < 1 x 10-6 Torr.
-
Gradually heat the evaporation source until the material starts to sublime. A slow heating rate is crucial to prevent decomposition of the organic material.[8]
-
Deposit the material onto the substrates at a controlled rate (e.g., 0.1-1 Å/s), monitored by a quartz crystal microbalance.
-
The desired film thickness is typically in the range of 50-200 nm.
-
Allow the system to cool down before venting the chamber to atmospheric pressure.
-
Part 2: Measurement of Triplet Energy by Low-Temperature Phosphorescence Spectroscopy
Phosphorescence is the radiative decay from the lowest triplet excited state (T1) to the ground singlet state (S0). By analyzing the high-energy onset of the phosphorescence spectrum, the triplet energy can be determined.[9] To observe the typically weak phosphorescence of organic molecules, measurements are usually performed at low temperatures (e.g., 77 K) to minimize non-radiative decay pathways.[9]
Experimental Setup
A typical setup for low-temperature phosphorescence measurements includes:
-
Excitation Source: A monochromatic light source, such as a xenon lamp coupled with a monochromator or a pulsed laser.
-
Sample Chamber: A cryostat capable of maintaining a stable low temperature (e.g., 77 K, the boiling point of liquid nitrogen).
-
Detection System: A sensitive spectrometer, often equipped with a photomultiplier tube (PMT) or a cooled CCD camera.
-
Gated Detection (Optional but Recommended): To distinguish the long-lived phosphorescence from the short-lived fluorescence, a gated detection system or a mechanical chopper can be used.[10]
Caption: Experimental setup for low-temperature phosphorescence spectroscopy.
Protocol for Phosphorescence Measurement:
-
Sample Mounting: Mount the 3,6-diacetyl-9H-carbazole film in the cryostat.
-
Cooling: Cool the sample to 77 K using liquid nitrogen and allow the temperature to stabilize.
-
Excitation: Excite the sample with a wavelength at which it absorbs strongly, typically determined from its UV-Vis absorption spectrum.
-
Data Acquisition:
-
Record the emission spectrum.
-
To isolate the phosphorescence, use a time delay between the excitation pulse and the start of data acquisition. This allows the short-lived fluorescence to decay before the phosphorescence is measured.[10]
-
Alternatively, use a mechanical chopper to modulate the excitation and emission signals.
-
-
Data Analysis:
-
The triplet energy (ET) is determined from the highest energy (shortest wavelength) peak of the phosphorescence spectrum. This peak corresponds to the 0-0 transition from the T1 state to the S0 state.
-
The energy in electron volts (eV) can be calculated from the wavelength (λ) in nanometers (nm) using the following equation: E (eV) = 1240 / λ (nm)
-
Caption: Workflow for measuring the triplet energy of a thin film.
Expected Results and Data Interpretation
The phosphorescence spectrum of 3,6-diacetyl-9H-carbazole is expected to be red-shifted compared to its fluorescence spectrum. The spectrum may exhibit vibronic structure, with the highest energy peak representing the 0-0 transition.
Table 1: Hypothetical Photophysical Data for 3,6-diacetyl-9H-carbazole Film
| Parameter | Wavelength (nm) | Energy (eV) |
| Absorption Maximum (λabs) | ~350 | ~3.54 |
| Fluorescence Maximum (λfl) | ~400 | ~3.10 |
| Phosphorescence Onset (λphos) | ~450 | ~2.76 |
Note: These are hypothetical values for illustrative purposes.
The triplet energy is determined from the onset of the phosphorescence spectrum. For example, if the highest energy peak (0-0 transition) is observed at 450 nm, the triplet energy would be approximately 2.76 eV.
Troubleshooting and Considerations
-
Weak Phosphorescence Signal: Increase the concentration of the material in the film, use a more intense excitation source, or increase the integration time of the detector.
-
Overlapping Fluorescence and Phosphorescence: Employ time-gated detection with varying delay times to effectively separate the two emission processes.[10]
-
Film Quality: Inhomogeneous films can lead to inconsistent and non-reproducible results. Ensure proper substrate cleaning and optimize the deposition parameters.
Conclusion
This application note provides a detailed methodology for the preparation of 3,6-diacetyl-9H-carbazole thin films and the subsequent measurement of their triplet energy using low-temperature phosphorescence spectroscopy. The accurate determination of the triplet energy is a fundamental step in evaluating the potential of this and other organic materials for use in advanced optoelectronic devices. By following the protocols outlined herein, researchers can obtain reliable and reproducible data to guide their material design and device engineering efforts.
References
-
Korvus Technology. (2023, August 8). Low Temperature Thermal Evaporation of Organics [Video]. YouTube. [Link]
-
VacCoat. (2019, September 25). Thin Films Deposition of Organic Materials. [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells. (2023). Journal of Materials Chemistry A. [Link]
-
Andor. Determination of Triplet Energies and Decay Times of Light-emitting Layers. [Link]
-
A Computational Protocol to Calculate the Phosphorescence Energy of Pt (II) Complexes. (n.d.). Lirias. [Link]
-
Triplet Excited State Energies and Phosphorescence Spectra of (Bacterio)Chlorophylls. (2025). ResearchGate. [Link]
-
Korvus Technology. Thin Film Deposition By Thermal Evaporation Systems. [Link]
-
Brewer Science. Solvent vapor control for optimal thick-film spin coating. [Link]
-
R.D. Mathis Company. (2023, October 10). An Introduction to Thermal Evaporation Deposition in Thin Film Technology. [Link]
-
Asian Journal of Chemistry. (2024). Preparation of Polycarbazole and Polyaniline Conducting Thin Films and Coating on Indium Tin Oxide by Spin Coating, Dip Coating and Drop Casting. [Link]
-
ASU Core Research Facilities. Spin-coating of Photoresists. [Link]
-
Solvent Content in Thin Spin-Coated Polystyrene Homopolymer Films. (n.d.). SciSpace. [Link]
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- 1. asianpubs.org [asianpubs.org]
- 2. ossila.com [ossila.com]
- 3. scispace.com [scispace.com]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 6. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 7. korvustech.com [korvustech.com]
- 8. vaccoat.com [vaccoat.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Triplet Energies, Triplet Acquisitions- Oxford Instruments [andor.oxinst.com]
Synthesis of Dendrimers with a 3,6-Diacetyl-9H-Carbazole Core: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of dendrimers featuring a 3,6-diacetyl-9H-carbazole core. The unique photophysical and electronic properties of the carbazole moiety make it an attractive building block for dendritic architectures with potential applications in drug delivery, gene therapy, and materials science. This document offers a flexible framework for researchers to adapt and innovate upon, rather than a rigid set of instructions.
Introduction: The Significance of Carbazole-Cored Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[1] Their unique architecture, consisting of a central core, repeating branching units (generations), and a periphery of functional groups, allows for precise control over their size, shape, and surface chemistry.[2] This makes them ideal candidates for a variety of biomedical applications, including drug delivery, where they can encapsulate therapeutic agents and improve their solubility, stability, and pharmacokinetic profiles.
The carbazole nucleus, a nitrogen-containing heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and materials science due to its rigidity, planarity, and electron-donating properties. Dendrimers with a carbazole core can exhibit interesting photoluminescent and electrochemical behaviors, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. In the context of drug development, the carbazole core can impart specific biological activities or serve as a versatile anchor for the attachment of various dendritic wedges and targeting ligands. The 3,6-disubstituted pattern of the carbazole core provides two symmetric points for the outward growth of dendritic arms, leading to well-defined, globular macromolecules.
Synthetic Strategy: A Convergent Approach
The synthesis of dendrimers can be broadly categorized into two main strategies: divergent and convergent.[2] The divergent method starts from the core and builds outwards, while the convergent approach synthesizes the dendritic branches (dendrons) first and then attaches them to the central core in the final step. For the synthesis of well-defined, high-generation dendrimers, the convergent approach is often preferred as it facilitates the purification of intermediates and allows for greater control over the final structure. This guide will focus on a convergent strategy for the synthesis of dendrimers with a 3,6-diacetyl-9H-carbazole core.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for carbazole-cored dendrimers.
Part 1: Synthesis and Functionalization of the 3,6-Diacetyl-9H-Carbazole Core
The synthesis of the core molecule is the foundational step in this process. The 3,6-diacetyl-9H-carbazole provides the central scaffold from which the dendritic architecture will be constructed.
Synthesis of 3,6-Diacetyl-9H-Carbazole
The most direct method for the synthesis of 3,6-diacetyl-9H-carbazole is the Friedel-Crafts acylation of 9H-carbazole. This electrophilic aromatic substitution reaction introduces acetyl groups at the electron-rich 3 and 6 positions of the carbazole ring.
Reaction Scheme:
Figure 2: Friedel-Crafts acylation of 9H-carbazole.
Protocol 1: Synthesis of 3,6-Diacetyl-9H-Carbazole
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 9H-Carbazole | 1.0 | 167.21 | 10.0 g |
| Acetyl chloride | 2.2 | 78.50 | 10.3 mL |
| Aluminum chloride (AlCl₃) | 2.5 | 133.34 | 20.0 g |
| Carbon disulfide (CS₂) | - | 76.13 | 200 mL |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 9H-carbazole (10.0 g) and carbon disulfide (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (20.0 g) portion-wise to the stirred suspension.
-
Slowly add acetyl chloride (10.3 mL) dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.
-
Filter the resulting solid precipitate, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or acetic acid to afford pure 3,6-diacetyl-9H-carbazole as a crystalline solid.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Functionalization of the Core for Dendron Attachment
To enable the attachment of dendritic wedges, the acetyl groups of the core must be converted into suitable functional groups. A common and effective strategy is the reduction of the ketone functionalities to secondary alcohols.
Reaction Scheme:
Figure 3: Reduction of the diacetylcarbazole core.
Protocol 2: Reduction of 3,6-Diacetyl-9H-Carbazole
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 3,6-Diacetyl-9H-carbazole | 1.0 | 251.28 | 5.0 g |
| Sodium borohydride (NaBH₄) | 2.5 | 37.83 | 1.88 g |
| Methanol | - | 32.04 | 100 mL |
| Tetrahydrofuran (THF) | - | 72.11 | 50 mL |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3,6-diacetyl-9H-carbazole (5.0 g) in a mixture of methanol (100 mL) and THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.88 g) in small portions over 30 minutes, ensuring the temperature remains below 5 °C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (1 M) until the effervescence ceases.
-
Remove the organic solvents under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain pure 3,6-bis(1-hydroxyethyl)-9H-carbazole.
Note on a Potential Side Reaction: In some cases, reduction of carbazole carbonyl derivatives with sodium borohydride in methanol at reflux has been reported to lead to the complete removal of the carbonyl group, yielding the parent carbazole.[3] It is therefore crucial to maintain mild reaction conditions (0 °C to room temperature) to favor the formation of the desired diol.
Part 2: Synthesis of Dendrons
The choice of dendron will significantly influence the properties of the final dendrimer. Two common types of dendrons, Fréchet-type (poly-aryl ether) and PAMAM (polyamidoamine), are presented here.
Synthesis of a First-Generation Fréchet-Type Dendron
Fréchet-type dendrons are known for their chemical stability and are synthesized through a convergent approach involving Williamson ether synthesis.[4]
Protocol 3: Synthesis of [G-1]-Br Dendron
Step 1: Synthesis of 3,5-dihydroxybenzyl alcohol
This intermediate is commercially available but can also be synthesized from 3,5-dihydroxybenzoic acid by reduction.
Step 2: Etherification with Benzyl Bromide
Reaction Scheme:
Figure 4: Synthesis of the G-1 Fréchet-type alcohol.
Procedure:
-
To a solution of 3,5-dihydroxybenzyl alcohol (5.0 g) in acetone (150 mL), add potassium carbonate (15.0 g) and a catalytic amount of 18-crown-6 (0.5 g).
-
Add benzyl bromide (9.2 mL) dropwise to the stirred suspension.
-
Heat the mixture to reflux for 12-16 hours.
-
After cooling to room temperature, filter off the inorganic salts and wash them with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL), wash with water (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate/hexane) to yield 3,5-bis(benzyloxy)benzyl alcohol.
Step 3: Bromination of the Focal Hydroxyl Group
Procedure:
-
Dissolve 3,5-bis(benzyloxy)benzyl alcohol (5.0 g) and carbon tetrabromide (6.2 g) in dry dichloromethane (100 mL) and cool to 0 °C.
-
Add triphenylphosphine (4.9 g) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture and purify by column chromatography (silica gel, hexane) to obtain the [G-1]-Br dendron (3,5-bis(benzyloxy)benzyl bromide).
Part 3: Dendrimer Assembly
The final step is the coupling of the synthesized dendrons to the functionalized carbazole core. Two powerful and widely used methods are presented: Williamson ether synthesis and "click" chemistry.
Dendrimer Synthesis via Williamson Ether Synthesis
This classic ether formation reaction is an effective method for coupling the hydroxyl groups of the functionalized core with the bromo-functionalized dendrons.[5][6][7][8]
Reaction Scheme:
Figure 5: Williamson ether synthesis for dendrimer formation.
Protocol 4: Coupling of [G-1]-Br Dendron to the Carbazole Core
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 3,6-Bis(1-hydroxyethyl)-9H-carbazole | 1.0 | 255.31 | 1.0 g |
| [G-1]-Br Dendron | 2.2 | 383.28 | 3.3 g |
| Sodium hydride (NaH, 60% in oil) | 2.5 | 24.00 | 0.4 g |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 50 mL |
Procedure:
-
To a solution of 3,6-bis(1-hydroxyethyl)-9H-carbazole (1.0 g) in dry DMF (30 mL) at 0 °C under an inert atmosphere, add sodium hydride (0.4 g) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the [G-1]-Br dendron (3.3 g) in dry DMF (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water (3 x 50 mL) and brine (50 mL).
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to obtain the desired dendrimer.
Dendrimer Synthesis via Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile "click" reaction that can be used for dendrimer synthesis.[9] This requires the core to be functionalized with alkynes and the dendrons with azides (or vice versa).
Protocol 5: Functionalization and Coupling via Click Chemistry
Step 1: Tosylation of the Diol Core
-
Follow a standard procedure to tosylate the hydroxyl groups of 3,6-bis(1-hydroxyethyl)-9H-carbazole using tosyl chloride and pyridine.
Step 2: Conversion to Diazide Core
-
React the ditosylated core with sodium azide in DMF at elevated temperature to yield 3,6-bis(1-azidoethyl)-9H-carbazole.
Step 3: Synthesis of an Alkyne-Functionalized Dendron
-
Synthesize a Fréchet-type or other dendron with a terminal alkyne group at its focal point. This can be achieved by reacting the corresponding bromo-dendron with propargyl alcohol under Williamson ether synthesis conditions.
Step 4: CuAAC Click Reaction
Reaction Scheme:
Figure 6: Dendrimer synthesis via CuAAC click chemistry.
Procedure:
-
In a flask, dissolve the diazide carbazole core and the alkyne-functionalized dendron (2.1 equivalents) in a mixture of THF and water.
-
Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
Add a solution of sodium ascorbate (0.2 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of EDTA to remove copper salts, followed by water and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Characterization of Dendrimers
The purity and structure of the synthesized dendrimers must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information of the core, dendrons, and the final dendrimer.
-
Mass Spectrometry (MALDI-TOF or ESI): Confirms the molecular weight of the dendrimers, which is crucial for verifying the generation and purity.
-
Gel Permeation Chromatography (GPC): Assesses the molecular weight distribution and monodispersity of the dendrimer sample.
Conclusion and Future Perspectives
This guide provides a detailed framework for the synthesis of dendrimers with a 3,6-diacetyl-9H-carbazole core using a convergent approach. The protocols for the synthesis of the core, its functionalization, the synthesis of representative dendrons, and their subsequent coupling via Williamson ether synthesis or click chemistry offer a versatile platform for researchers.
The modular nature of this synthetic strategy allows for the incorporation of a wide variety of dendrons with different chemical functionalities at their periphery. This opens up possibilities for tailoring the properties of the final dendrimers for specific applications in drug delivery, diagnostics, and materials science. For instance, the surface of the dendrimers can be modified with targeting ligands for cell-specific drug delivery or with imaging agents for theranostic applications. The inherent photophysical properties of the carbazole core can also be exploited in the development of novel sensors and probes. Further research into the biological evaluation of these carbazole-cored dendrimers will be crucial in realizing their full potential in the pharmaceutical and biomedical fields.
References
- Caminade, A.-M., Turrin, C.-O., & Majoral, J.-P. (2019). The specific role of the core of dendrimers. Chemical Society Reviews, 48(13), 3474-3495.
- Tomalia, D. A. (2005). Birth of a new macromolecular architecture: dendrimers. Progress in Polymer Science, 30(3-4), 294-324.
- Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular weight and architecture by a convergent approach. Journal of the American Chemical Society, 112(21), 7638-7647.
- Fréchet, J. M. J. (1994). Functional polymers and dendrimers: reactivity, molecular architecture, and interfacial energy. Science, 263(5154), 1710-1715.
- Yadav, Y. K., Kumar, A., & Singh, R. S. (2018). An efficient one-pot synthesis of 3-methyl-9H-carbazoles from 3-acetyl-9H-carbazoles via Wolff-Kishner reduction.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
- Newkome, G. R., Yao, Z., Baker, G. R., & Gupta, V. K. (1985). Cascade molecules: a new approach to micelles. A-arborol. The Journal of Organic Chemistry, 50(11), 2003-2004.
- Tomalia, D. A., Baker, H., Dewald, J., Hall, M., Kallos, G., Martin, S., ... & Smith, P. (1985). A new class of polymers: starburst-dendritic macromolecules. Polymer Journal, 17(1), 117-132.
- Boas, U., & Heegaard, P. M. H. (2004). Dendrimers in drug research. Chemical Society Reviews, 33(1), 43-63.
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Application Notes and Protocols for Cross-Linking Polymers Using 1,1'-(9H-carbazole-3,6-diyl)diethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for utilizing 1,1'-(9H-carbazole-3,6-diyl)diethanone as a versatile cross-linking agent for various polymer systems. This document outlines the fundamental principles, detailed experimental protocols, and characterization techniques to facilitate the development of novel cross-linked materials with enhanced thermal, mechanical, and photophysical properties.
Introduction: The Potential of a Carbazole-Based Cross-Linker
This compound is a bifunctional aromatic ketone built upon a rigid and photophysically active carbazole core. The carbazole moiety is well-known for its exceptional thermal stability, charge-transporting capabilities, and fluorescent properties.[1][2] These inherent characteristics make this diethanone derivative a highly attractive candidate for creating advanced polymer networks with tailored functionalities.
The two acetyl groups at the 3 and 6 positions of the carbazole ring serve as reactive handles for forming covalent cross-links between polymer chains. This cross-linking can be achieved through several chemical pathways, primarily through thermal or photo-initiated reactions, offering a versatile approach to modifying polymer properties. The resulting three-dimensional network can significantly improve a polymer's dimensional stability, solvent resistance, and mechanical strength.[3]
This guide will focus on two primary cross-linking strategies:
-
Thermal Cross-linking via Aldol Condensation: This method is particularly suited for polymers containing active methylene groups.
-
Thermal Cross-linking via Ketone-Amine Condensation (Imine Formation): This approach is ideal for polymers functionalized with primary or secondary amine groups.
Physicochemical Properties and Synthesis of the Cross-Linker
A thorough understanding of the cross-linking agent's properties is paramount for successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [4] |
| Molecular Weight | 251.27 g/mol | [4] |
| Appearance | Off-white to yellow powder | - |
| Melting Point | >300 °C | [5] |
| Thermal Stability | High, with decomposition temperatures often exceeding 400°C for carbazole derivatives. | [5] |
| Solubility | Soluble in polar aprotic solvents such as DMF, DMAc, NMP, and DMSO. Sparingly soluble in THF and chloroform. | General knowledge |
Synthesis of this compound
The most common and effective method for synthesizing this compound is through a Friedel-Crafts acylation of 9H-carbazole.[6]
Diagram 1: Synthesis of this compound
Caption: Friedel-Crafts acylation of 9H-carbazole.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in a suitable anhydrous solvent such as nitrobenzene or carbon disulfide.
-
Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (2.2 equivalents) dropwise to the suspension while stirring.
-
Addition of Carbazole: After the addition of acetyl chloride is complete, add 9H-carbazole (1.0 equivalent) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Isolation: The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Thermal Cross-linking Protocols
Thermal cross-linking offers a straightforward method for creating robust polymer networks. The choice of the specific protocol depends on the functional groups present in the polymer to be cross-linked.
Mechanism 1: Aldol Condensation for Polymers with Active Methylene Groups
This mechanism is based on the base-catalyzed reaction between the acetyl groups of the cross-linker and active methylene groups (-CH₂-) adjacent to electron-withdrawing groups on the polymer backbone. The reaction proceeds through an aldol addition followed by a condensation (dehydration) to form a stable α,β-unsaturated ketone linkage.
Diagram 2: Aldol Condensation Cross-linking Mechanism
Caption: Aldol condensation cross-linking pathway.
Suitable Polymers:
-
Polymers containing ketone, ester, or nitrile groups, which activate adjacent methylene protons. Examples include poly(vinyl methyl ketone), certain polyesters, and polyacrylonitrile.
-
Polymers specifically functionalized with acetoacetyl groups.[7]
Protocol 2: Thermal Cross-linking via Aldol Condensation
-
Polymer Solution Preparation: Dissolve the polymer in a suitable high-boiling point aprotic solvent (e.g., NMP, DMAc) to create a 10-20% (w/v) solution.
-
Addition of Cross-linker and Catalyst: Add this compound (1-10 mol% with respect to the polymer's active methylene groups) to the polymer solution and stir until fully dissolved. Then, add a catalytic amount of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU).
-
Film Casting/Molding: Cast the solution onto a suitable substrate to form a film or pour it into a mold.
-
Solvent Evaporation: Place the cast film or mold in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to slowly remove the solvent.
-
Curing: After solvent removal, increase the temperature to the curing temperature (typically 150-250 °C) and maintain for 1-4 hours. The optimal curing temperature and time should be determined experimentally for each polymer system.
-
Post-Curing and Characterization: Allow the cross-linked polymer to cool to room temperature. The degree of cross-linking can be assessed by solubility tests, swelling studies, and dynamic mechanical analysis (DMA).
Mechanism 2: Ketone-Amine Condensation for Amine-Functionalized Polymers
This pathway involves the reaction between the ketone groups of the cross-linker and primary or secondary amine groups on the polymer to form an imine (Schiff base) linkage. This reaction is typically acid-catalyzed and involves the elimination of water.[8]
Diagram 3: Ketone-Amine Condensation Cross-linking Mechanism
Caption: Ketone-amine condensation cross-linking pathway.
Suitable Polymers:
-
Polymers with pendant primary or secondary amine groups, such as poly(allylamine), polyethyleneimine (PEI), or chitosan.
-
Copolymers containing amine-functionalized monomers.
Protocol 3: Thermal Cross-linking via Ketone-Amine Condensation
-
Polymer Solution/Melt Preparation: Dissolve or melt the amine-functionalized polymer. If using a solvent, choose one that is non-reactive with amines and ketones (e.g., NMP, DMSO).
-
Addition of Cross-linker and Catalyst: Add this compound (stoichiometric ratio of ketone to amine groups can be varied to control cross-link density) to the polymer. Add a catalytic amount of a weak acid such as p-toluenesulfonic acid (p-TsOH) or acetic acid.
-
Mixing and Shaping: Thoroughly mix the components. The mixture can then be cast into a film, molded, or extruded.
-
Curing: Heat the mixture to the desired curing temperature (typically 120-200 °C) for 1-4 hours. The removal of water, a byproduct of the reaction, will drive the equilibrium towards the formation of the imine cross-links. This can be facilitated by carrying out the reaction under vacuum or with a Dean-Stark apparatus if in solution.
-
Characterization: The formation of the imine linkage can be confirmed by Fourier-transform infrared (FTIR) spectroscopy (disappearance of the C=O stretch and appearance of the C=N stretch). The degree of cross-linking can be evaluated by swelling studies and thermomechanical analysis.
Photo-Cross-linking: A Potential Pathway
While thermal methods are more direct for the acetyl groups, photo-cross-linking is also a plausible strategy, particularly when the carbazole moiety acts as a photosensitizer. Upon UV irradiation, the acetyl groups may undergo photochemical reactions, or the excited carbazole core could initiate radical formation on the polymer chains, leading to cross-linking.
Diagram 4: Hypothetical Photo-Cross-linking Workflow
Caption: A general workflow for photo-cross-linking.
Further research is required to elucidate the specific mechanisms and optimal conditions for photo-cross-linking with this particular diethanone derivative.
Characterization of Cross-linked Polymers
A suite of analytical techniques should be employed to confirm cross-linking and to understand the properties of the resulting network.
Table 2: Characterization Techniques for Cross-linked Polymers
| Technique | Purpose | Key Observations |
| Solubility and Swelling Tests | To determine the degree of cross-linking. | Insoluble in solvents that dissolve the linear polymer. The degree of swelling is inversely proportional to the cross-link density. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical changes upon cross-linking. | Disappearance of reactive groups (e.g., C=O in aldol, C=O and N-H in imine formation) and appearance of new bonds (e.g., C=C in aldol, C=N in imine formation). |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (T_g). | An increase in T_g is indicative of restricted polymer chain mobility due to cross-linking. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | Increased decomposition temperature and char yield often result from cross-linking. |
| Dynamic Mechanical Analysis (DMA) | To evaluate viscoelastic properties. | Increased storage modulus (E') in the rubbery plateau region, indicating a more rigid network structure. |
| Fluorescence Spectroscopy | To investigate changes in photophysical properties. | Shifts in emission spectra or changes in quantum yield may occur due to the altered polymer environment. |
Applications in Drug Development and Beyond
The ability to precisely tune the properties of polymers through cross-linking with this compound opens up a wide range of applications:
-
Controlled Drug Delivery: Cross-linked hydrogels can be designed to control the release rate of encapsulated drugs. The photophysical properties of the carbazole moiety can also be exploited for fluorescent tracking of the delivery system.
-
Biomaterial Scaffolds: The enhanced mechanical properties and stability of cross-linked polymers make them suitable for tissue engineering scaffolds.
-
Organic Electronics: The inherent charge-transporting properties of the carbazole core can be harnessed in cross-linked hole-transport layers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), providing improved device stability and performance.[2]
Safety and Handling
-
Always handle this compound and all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Cross-linked Polymers. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea [Video]. YouTube. [Link]
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Leah4sci. (2016, May 10). Mixed Crossed Aldol Reaction Trick and Limiting Products [Video]. YouTube. [Link]
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Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
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ResearchGate. (n.d.). Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). The diacetone acrylamide crosslinking reaction and its influence on the film formation of an acrylic latex. Retrieved from [Link]
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ResearchGate. (n.d.). Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. Retrieved from [Link]
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ResearchGate. (n.d.). The diacetone acrylamide crosslinking reaction and its influence on the film formation of an acrylic latex. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Photo-crosslinking polymers by dynamic covalent disulfide bonds. Retrieved from [Link]
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ChemRxiv. (n.d.). Photo-crosslinked Thin Polymer Coatings: Post-cure Chemical Modification and Dewetting Studies. Retrieved from [Link]
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YouTube. (2020, December 22). #76 Crosslinking | Polymers Concepts, Properties, Uses & Sustainability [Video]. NPTEL-NOC IITM. [Link]
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National Institutes of Health. (n.d.). Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Visible-Light-Sensitized Photo-Oxidative Cross-Linking of Polysiloxanes Using Singlet Oxygen. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Cross-Linked Polymer–Silica Composite Particles with Multi-Functional Groups. Retrieved from [Link]
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National Institutes of Health. (n.d.). Effects of Thermal Cross-Linking on the Structure and Property of Asymmetric Membrane Prepared from the Polyacrylonitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. Retrieved from [Link]
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YouTube. (2019, August 1). R5. Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods [Video]. MIT OpenCourseWare. [Link]
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Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Thermoreversible covalent crosslinking of maleated ethylene/propylene copolymers with diols. Retrieved from [Link]
-
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ChemRxiv. (n.d.). Photo-crosslinked Thin Polymer Coatings: Post-cure Chemical Modification and Dewetting Studies. Retrieved from [Link]
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ChemRxiv. (n.d.). ARTICLE. Retrieved from [Link]
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Application Notes and Protocols for Transient Electroluminescence Studies of Organic Light-Emitting Diodes Incorporating Diacetylcarbazole Derivatives
Introduction: Unveiling Charge Carrier Dynamics with Transient Electroluminescence
In the rapidly advancing field of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the complex interplay of charge injection, transport, and recombination within the device's active layers.[1][2] A thorough understanding of these dynamic processes is paramount for the rational design of new materials and the optimization of device architectures. Transient Electroluminescence (TrEL) has emerged as a powerful and indispensable technique for probing these charge carrier dynamics.[3][4][5] By applying a square voltage pulse to an OLED and analyzing the time-resolved light emission, researchers can gain invaluable insights into fundamental parameters such as charge carrier mobility, recombination rates, and the influence of charge trapping.[3][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting and interpreting TrEL studies on OLEDs featuring diacetylcarbazole derivatives. Carbazole-based materials are a cornerstone of modern OLED technology, renowned for their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[6][7][8][9] The introduction of acetyl groups, as in the case of a hypothetical diacetylcarbazole, is anticipated to modulate the electronic properties of the carbazole core, potentially influencing both charge transport and emission characteristics. This guide will provide the foundational knowledge and practical protocols to investigate these effects using TrEL.
The Role of Diacetylcarbazole Derivatives in OLEDs: A Structural and Functional Perspective
Carbazole and its derivatives are widely employed in OLEDs as host materials in the emissive layer, as hole-transporting layers, or even as the primary emitters.[6][7][8][9] The nitrogen atom in the carbazole ring imparts strong electron-donating characteristics, leading to excellent hole-transporting capabilities.[9] The rigid carbazole structure also contributes to high glass transition temperatures and morphological stability, which are crucial for device longevity.[9]
The functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties.[10] The introduction of two acetyl (-COCH₃) groups, forming a diacetylcarbazole structure, is expected to have several key effects:
-
Electron-Withdrawing Nature: The acetyl group is moderately electron-withdrawing. The presence of two such groups would lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the carbazole core. This can impact charge injection barriers from adjacent layers and influence the emission color.
-
Impact on Charge Transport: While carbazole itself is an excellent hole transporter, the introduction of electron-withdrawing acetyl groups could potentially enhance electron transport capabilities, leading to a more balanced charge transport within the emissive layer.[6] This balance is critical for achieving high recombination efficiency.
-
Photophysical Properties: The acetyl groups can influence the excited state properties of the molecule, potentially affecting the fluorescence quantum yield and the emission spectrum.[10]
Given these potential modifications to the electronic structure, TrEL studies become particularly insightful for devices incorporating diacetylcarbazole, as they can directly measure the impact of this functionalization on charge carrier mobility and recombination dynamics.
Experimental Setup for Transient Electroluminescence
A robust and well-characterized experimental setup is crucial for obtaining high-quality TrEL data. The fundamental components of a TrEL setup are designed to deliver a precise voltage pulse to the OLED device and accurately measure the resulting light emission with high temporal resolution.
A typical TrEL experimental setup consists of the following components:
-
Pulse Generator: Provides a square voltage pulse with tunable amplitude, width, and frequency. The rise and fall times of the pulse should be significantly shorter than the timescale of the charge carrier dynamics being investigated.
-
OLED Device: The device under test, typically consisting of a multi-layer stack of organic materials sandwiched between two electrodes.
-
Photodetector: A high-speed photodetector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD), is used to detect the emitted light from the OLED. The choice of photodetector will depend on the emission wavelength and the required temporal resolution.
-
Oscilloscope: A fast digital oscilloscope is used to record both the applied voltage pulse and the photodetector signal simultaneously. This allows for the precise correlation of the electrical input and the optical output.
-
Device Holder and Probes: A custom-made, light-tight sample holder with electrical probes is necessary to mount the OLED device and make reliable electrical contact.
-
Computer: For controlling the instruments and for data acquisition and analysis.
Caption: Schematic of a typical Transient Electroluminescence (TrEL) experimental setup.
Protocol for Transient Electroluminescence Measurement
The following protocol outlines the key steps for performing a TrEL measurement on an OLED device containing a diacetylcarbazole derivative.
1. Device Preparation and Mounting:
-
Fabricate the OLED device with the diacetylcarbazole-containing layer using standard deposition techniques (e.g., thermal evaporation or solution processing).
-
Carefully mount the device in a light-tight sample holder to prevent interference from ambient light.
-
Establish good electrical contact between the pulse generator and the device electrodes using appropriate probes.
2. Instrument Setup and Calibration:
-
Connect the pulse generator, photodetector, and oscilloscope as shown in the experimental setup diagram.
-
Set the pulse generator to output a square voltage pulse. The pulse width should be long enough to allow the electroluminescence to reach a steady state, and the pulse frequency should be low enough to allow the device to fully relax between pulses.
-
Set the oscilloscope to trigger on the rising edge of the voltage pulse from the pulse generator.
-
Adjust the photodetector gain and the oscilloscope vertical sensitivity to obtain a clear, unsaturated signal.
3. Data Acquisition:
-
Apply a series of voltage pulses of varying amplitudes to the OLED device. It is crucial to start with low voltages and gradually increase to avoid damaging the device.
-
For each voltage amplitude, acquire and save both the applied voltage pulse and the corresponding TrEL signal on the oscilloscope. Averaging multiple signals can improve the signal-to-noise ratio.
-
Record the TrEL decay curve after the voltage pulse is turned off. This part of the signal contains information about the recombination dynamics of the remaining charge carriers.
4. Control Experiments:
-
Measure the response of the photodetector to a fast light source (e.g., a pulsed laser) to determine the instrument response function (IRF). This is important for deconvolution of the measured TrEL signal if the decay times are comparable to the IRF.
-
Measure the capacitance of the OLED device to understand the RC time constant of the device and ensure it does not limit the interpretation of the TrEL rise time.
Caption: Workflow for the Transient Electroluminescence (TrEL) measurement protocol.
Data Analysis and Interpretation
The analysis of the TrEL signal provides a wealth of information about the charge carrier dynamics within the OLED. The key features of the TrEL curve to analyze are the rise time, the steady-state intensity, and the decay time.
1. Determination of Charge Carrier Mobility:
The delay time (t_d) between the application of the voltage pulse and the onset of electroluminescence can be used to determine the mobility (µ) of the faster charge carriers. The relationship is given by:
t_d = d / (µ * E)
where d is the thickness of the organic layer and E is the applied electric field (V/d). By plotting t_d versus 1/E, the mobility can be extracted from the slope of the resulting linear fit.[5]
2. Analysis of Recombination Dynamics:
The decay of the electroluminescence after the voltage pulse is turned off provides insights into the recombination processes.
-
Prompt Fluorescence: A fast decay component immediately after the pulse turn-off is typically attributed to the radiative decay of singlet excitons formed during the pulse.
-
Delayed Fluorescence: A slower decay component can arise from several processes, including triplet-triplet annihilation or thermally activated delayed fluorescence (TADF), if the material exhibits these properties.[3] The decay kinetics can be fitted to appropriate models to extract recombination rate constants.
3. Influence of Charge Traps:
The shape of the TrEL rise and decay can be affected by the presence of charge traps within the organic layers. A slow rise time or a long-lived decay tail can indicate the presence of traps that capture and later release charge carriers, delaying the recombination process.[4]
Caption: Workflow for the analysis and interpretation of Transient Electroluminescence (TrEL) data.
Expected Results for a Diacetylcarbazole-Based OLED
The following table summarizes the expected outcomes and interpretations from a TrEL study of an OLED incorporating a diacetylcarbazole derivative, based on the general understanding of carbazole-based materials.
| Parameter | Expected Observation | Interpretation |
| Charge Carrier Mobility (µ) | Mobility may be balanced or slightly electron-dominant compared to pristine carbazole. | The electron-withdrawing acetyl groups could enhance electron transport, leading to more balanced charge injection and transport. |
| TrEL Rise Time | Relatively fast rise time, but potentially slower than a purely hole-dominated device if charge transport is more balanced. | A faster rise time generally indicates efficient charge transport to the recombination zone. |
| TrEL Decay | A prompt fluorescence decay component is expected. The presence of a delayed component would depend on the specific excited state dynamics of the diacetylcarbazole. | The decay kinetics will reveal the primary recombination pathways and the lifetime of the emissive excitons. |
| Voltage Dependence | The delay time should decrease with increasing voltage (electric field). The steady-state EL intensity should increase with voltage. | This confirms the electric field-driven nature of charge transport and recombination. |
Visualizing Charge Dynamics in a Diacetylcarbazole OLED
The following diagram illustrates the key processes occurring during a TrEL experiment in a hypothetical OLED with a diacetylcarbazole emissive layer.
Caption: Charge carrier dynamics in a diacetylcarbazole-based OLED during a TrEL experiment.
Conclusion
Transient electroluminescence is a powerful technique for elucidating the complex charge carrier dynamics that govern the performance of organic light-emitting diodes. By applying the principles and protocols outlined in this application note, researchers can effectively characterize OLEDs incorporating novel materials such as diacetylcarbazole derivatives. The insights gained from TrEL studies, including charge carrier mobility, recombination mechanisms, and the influence of trapping, are crucial for the rational design of next-generation OLED materials and device architectures with improved efficiency and stability.
References
-
The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. MDPI. [Link]
-
Transient electroluminescence dynamics in small molecular organic light-emitting diodes. ResearchGate. [Link]
-
An unprecedented spike of the electroluminescence turn-on transience from guest-doped OLEDs with strong electron-donating abilities of host carbazole groups. Materials Horizons (RSC Publishing). [Link]
-
Transient behavior of organic thin film electroluminescence. Semantic Scholar. [Link]
-
Synthesis and Characterization of New Carbazole Derivative for Photorefractive Materials. ResearchGate. [Link]
-
Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. PMC - NIH. [Link]
- Conjugated polycarbazole derivatives in Organic Light Emitting Diodes.
-
Synthesis and Characterization of Novel Carbazole Based Dyes. ResearchGate. [Link]
-
Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. IDEAS/RePEc. [Link]
-
Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. KTU ePubl. [Link]
-
The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. ResearchGate. [Link]
-
Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. PubMed. [Link]
-
Charge carrier transport in PbS films doped with iodine. ResearchGate. [Link]
-
Charge transport in high-mobility conjugated polymers and molecular semiconductors. PubMed. [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]
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- 5. semanticscholar.org [semanticscholar.org]
- 6. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes - Google Patents [patents.google.com]
- 8. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Carbazole
Overview: The Challenge and Opportunity of Carbazole Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of keto-functionalities onto aromatic rings.[1][2] Acylated carbazoles are pivotal intermediates in the synthesis of pharmaceuticals, organic electronics, and advanced materials. However, the unique electronic structure of the carbazole nucleus—a highly activated, electron-rich aromatic system with a nucleophilic nitrogen atom—presents a distinct set of challenges not encountered with simpler arenes.
Unlike benzene, where acylation deactivates the ring and effectively prevents multiple substitutions, the high reactivity of carbazole can lead to a variety of side reactions.[3][4] This guide provides a systematic approach to troubleshooting these common issues, transforming experimental setbacks into successful, high-yield syntheses.
Below is the general transformation pathway for the desired C-acylation of carbazole.
Caption: General scheme for Friedel-Crafts C-acylation of carbazole.
Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during the Friedel-Crafts acylation of carbazole in a practical, question-and-answer format.
Q1: My reaction has stalled, showing low or no conversion of the starting material. What is the likely cause?
A1: Catalyst Deactivation. This is the most frequent cause of failed or low-yield acylations of nitrogen-containing heterocycles like carbazole. There are two primary deactivation mechanisms at play:
-
Lewis Base Interaction: The lone pair of electrons on the carbazole nitrogen is a Lewis base. It can coordinate directly with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex. This complexation reduces the catalyst's ability to activate the acylating agent.
-
Product Complexation: The carbonyl oxygen of the resulting aryl ketone product is also a Lewis base and will form a strong complex with the Lewis acid.[5][6] This interaction effectively sequesters the catalyst, preventing it from participating in further catalytic cycles.
Due to these factors, the Friedel-Crafts acylation of carbazole is often not truly catalytic and requires a stoichiometric excess of the Lewis acid to drive the reaction to completion.[5]
Troubleshooting Steps:
-
Increase Catalyst Stoichiometry: Begin by using at least 2.5-3.0 equivalents of the Lewis acid catalyst relative to the carbazole starting material. One equivalent is consumed by the carbazole nitrogen, another by the product ketone, leaving the remainder to catalyze the reaction.
-
Verify Reagent Quality: Ensure the Lewis acid is anhydrous. Aluminum chloride, for instance, is highly hygroscopic and its reactivity is severely diminished by moisture. Use freshly opened bottles or material stored in a desiccator.
-
Consider N-Protection: Protecting the carbazole nitrogen with a group like acetyl (-COCH₃) or tosyl (-SO₂C₇H₇) prevents the Lewis acid from coordinating with the nitrogen lone pair. This strategy is highly effective for ensuring clean C-acylation and will be discussed further.
Q2: My TLC and NMR show a mixture of acylated products. How can I control the regioselectivity?
A2: Understanding Carbazole's Reactivity. The carbazole ring system is highly activated towards electrophilic substitution. The positions of highest electron density are C3 and C6, followed by C1 and C8. The N-position is also a reactive nucleophile. Without careful control, acylation can occur at multiple sites.
-
Kinetic vs. Thermodynamic Control: Acylation at the C3/C6 positions is generally the kinetically favored pathway due to the superior electronic stabilization of the intermediate sigma complex. However, under more forcing conditions (higher temperatures, longer reaction times), thermodynamically more stable products or products resulting from acylation at less-favored positions (C1/C8) may appear.
-
Substituent Effects: Existing substituents on the carbazole ring will direct the position of acylation, a principle that has been exploited for substrate-controlled regiodivergent synthesis.[7]
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled C3/C6 isomers.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used and often provide good selectivity.
-
N-Protection: Protecting the nitrogen atom not only prevents catalyst deactivation but also simplifies the regiochemical outcome by removing N-acylation as a possibility and slightly altering the electronic distribution in the aromatic rings. For 3,6-disubstituted carbazoles, this can lead to controlled acylation at the 1,8-positions.[8]
Q3: The major product isolated is N-acylcarbazole. How do I favor C-acylation on the aromatic ring?
A3: The N- vs. C-Acylation Dilemma. The nitrogen atom of carbazole is a potent nucleophile, especially after deprotonation of the N-H group, which can compete effectively with the aromatic pi-system for the acylium ion electrophile.[9] This competition is a classic challenge in the functionalization of such heterocycles.
Caption: Competing N-acylation and C-acylation pathways in carbazole.
Troubleshooting Steps:
-
Primary Solution: N-Protection. The most robust solution is to temporarily protect the nitrogen. Acylation of the N-protected carbazole proceeds exclusively on the carbon framework. The protecting group can be removed post-reaction.
-
Protection: React carbazole with acetyl chloride or acetic anhydride in the presence of a base (like pyridine or triethylamine) to form 9-acetylcarbazole.
-
Friedel-Crafts Acylation: Perform the desired C-acylation on the N-acetylated substrate.
-
Deprotection: Remove the N-acetyl group via basic hydrolysis (e.g., NaOH in ethanol/water) to yield the C-acylated carbazole.
-
-
Reaction Condition Tuning: In some cases, using a large excess of a strong Lewis acid (like AlCl₃) at higher temperatures can favor C-acylation. The rationale is that the N-acylated product may be kinetically favored but can revert or rearrange under thermodynamically controlled conditions, eventually leading to the more stable C-acylated product. However, this approach is less predictable and can lead to other side products.
Q4: I am observing significant amounts of di-acylated products. How can I ensure mono-acylation?
A4: Overcoming High Substrate Reactivity. While the acyl group introduced is electron-withdrawing and deactivates the ring, the inherent high nucleophilicity of the carbazole system means that a second acylation is possible, particularly under forcing conditions.[4] The first acylation at C3 will direct the second acylation primarily to the C6 position of the other benzene ring.
Troubleshooting Steps:
-
Strict Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. Avoid using a large excess, which will inevitably lead to polyacylation.
-
Reverse Addition: Add the carbazole solution slowly to the pre-formed complex of the Lewis acid and the acylating agent at low temperature. This ensures that the acylating agent is never in large excess relative to the carbazole.
-
Lower Temperature & Shorter Time: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of the di-acylated product.
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common issues in your experiment.
Caption: A decision-tree workflow for troubleshooting carbazole acylation.
Recommended Experimental Protocols
Protocol 1: Controlled Mono-Acylation of Carbazole at the C3/C6 Position
This protocol is optimized to favor mono-acylation at the kinetically preferred positions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.5 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) under nitrogen until the AlCl₃ is suspended. Cool the mixture to 0 °C in an ice-water bath.
-
Acylium Ion Formation: Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes. Stir the resulting mixture for an additional 30 minutes at 0 °C.
-
Acylation: Dissolve carbazole (1.0 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction back to 0 °C and cautiously quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous MgSO₄.[10] After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.[11]
Protocol 2: N-Protection Strategy for Unambiguous C-Acylation
This two-step method prevents N-acylation and improves regioselectivity.
Part A: N-Acetylation of Carbazole
-
Dissolve carbazole (1.0 eq) in pyridine at room temperature.
-
Cool the solution to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Stir at room temperature for 2 hours.
-
Pour the reaction mixture into cold water. Collect the precipitate by filtration, wash thoroughly with water, and dry to yield 9-acetylcarbazole.
Part B: Friedel-Crafts Acylation and Deprotection
-
Using 9-acetylcarbazole as the starting material, follow the procedure outlined in Protocol 1 . Note: Only 1.5 eq of AlCl₃ may be needed as the nitrogen is no longer basic.
-
After purification of the C-acylated, N-protected intermediate, proceed to deprotection.
-
Dissolve the purified product in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture at reflux for 2-4 hours until TLC confirms the removal of the N-acetyl group.
-
Cool the mixture, neutralize with dilute HCl, and extract the product with ethyl acetate. Purify as needed.
Summary of Reaction Parameters
| Parameter | Recommendation | Rationale & Causality |
| Catalyst Stoichiometry | 2.5 - 3.0 equivalents (unprotected) | Compensates for catalyst sequestration by the carbazole nitrogen and the product carbonyl, ensuring enough active catalyst is available.[5][6] |
| Acylating Agent Stoichiometry | 1.05 - 1.1 equivalents | Minimizes the risk of polyacylation on the highly activated carbazole ring system. |
| Reaction Temperature | 0 °C to Room Temperature | Favors kinetic control, leading to higher regioselectivity for the C3/C6 positions and reducing side reactions. |
| Mode of Addition | Add carbazole to acylium complex | Maintains a low concentration of the nucleophile (carbazole) to suppress side reactions. |
| Solvent | Anhydrous DCM, CS₂, 1,2-DCE | Inert, non-coordinating solvents that are standard for Friedel-Crafts reactions. Must be anhydrous to prevent catalyst quenching. |
| Workup | Quench with Ice/HCl | Decomposes the aluminum chloride complexes of the product and excess catalyst, facilitating product isolation.[10] |
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Reeves, J. T., et al. (2014). Friedel-Crafts Acylation with Amides. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Yamamoto, H., & Ishihara, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC - NIH. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Wang, X., et al. (2021). Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel-Crafts Acylation. PubMed. [Link]
-
Request PDF. (2016). Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
-
Nikpassand, M., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]
-
PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
ChemRxiv. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]
-
Journal of the Chemical Society. (1936). The Friedel–Crafts reaction in the carbazole series. Part II. [Link]
-
University of Missouri-St. Louis. Experiment 1: Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2019). Purification of carbazole by solvent crystallization under two forced cooling modes. [Link]
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel-Crafts Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. researchgate.net [researchgate.net]
purification of 1,1'-(9h-carbazole-3,6-diyl)diethanone by recrystallization
Topic: Purification of 1,1'-(9H-carbazole-3,6-diyl)diethanone (3,6-Diacetylcarbazole)
Document ID: TSC-PUR-36DAC-01 Last Updated: February 7, 2026 Status: Active[1]
Executive Summary & Molecule Profile
This compound (commonly 3,6-diacetylcarbazole) is a critical intermediate in the synthesis of optoelectronic materials (OLED host materials) and pharmaceutical scaffolds. Its purification is notoriously difficult due to its rigid planar structure, which leads to high lattice energy and poor solubility in common organic solvents.[1]
This guide addresses the primary challenges: separating the target from the mono-acetylated byproduct (3-acetylcarbazole) and removing Friedel-Crafts aluminum salts.
Physicochemical Profile
| Property | Specification | Relevance to Purification |
| CAS Number | 3403-70-1 | Verification of identity.[1][2] |
| Molecular Weight | 251.28 g/mol | Calculation of theoretical yields.[1] |
| Melting Point | 232–237°C (Lit.) | Primary Purity Indicator. Broadening <230°C indicates mono-acetyl contamination.[1] |
| Solubility | Low in EtOH, High in DMF/DMSO | Dictates solvent choice (Gradient cooling vs. Anti-solvent crash).[1] |
| Key Impurities | 3-acetylcarbazole, Aluminum salts, Oligomers | Requires specific wash steps prior to recrystallization.[1] |
Solvent System Selection Strategy
The choice of solvent dictates the yield/purity trade-off. Select your system based on the crude purity profile.
| Solvent System | Role | Pros | Cons |
| Ethanol (Absolute) | Standard (Green) | Excellent removal of mono-acetyl impurities; environmentally benign.[1] | Low solubility requires large volumes or Soxhlet extraction.[1] |
| Glacial Acetic Acid | High Capacity | Higher boiling point (118°C) allows higher saturation; excellent for removing colored oligomers.[1] | Corrosive; traces can catalyze decomposition if not fully dried.[1] |
| DMF / Ethanol (1:3) | High Yield | Dissolves crude easily (DMF) and crystallizes upon cooling/EtOH addition.[1] | Risk of trapping solvent in crystal lattice; product may be amorphous.[1] |
| Toluene | Polymorph Control | Good for obtaining dense, crystalline needles.[1] | Poor removal of polar inorganic residues ( |
Standard Operating Procedure (SOP)
Protocol A: The "Green" Ethanol Recrystallization (Recommended for >90% Crude)
Pre-requisite: Ensure crude material has been acid-washed (HCl) to remove Aluminum residues.
-
Slurry Generation: Suspend 10 g of crude 3,6-diacetylcarbazole in 150 mL of Absolute Ethanol.
-
Reflux: Heat to reflux (78°C). The solid will likely not fully dissolve immediately.
-
Stepwise Addition: Add additional hot ethanol in 20 mL portions until dissolution is near-complete.
-
Note: If >300 mL is required, switch to Protocol B (Acetic Acid).
-
-
Hot Filtration (Critical): While at reflux, filter through a pre-heated glass funnel with a fluted filter paper (or Celite pad) to remove insoluble black tars/inorganics.
-
Controlled Cooling:
-
Allow filtrate to cool to RT over 2 hours (stirring at 50 RPM).
-
Move to 4°C fridge for 4 hours.
-
-
Harvest: Filter the white/off-white needles. Wash with cold ethanol (2 x 20 mL).
-
Drying: Vacuum dry at 60°C for 6 hours.
Protocol B: Glacial Acetic Acid (Recommended for Dirty Crude/Scale-up)[1]
-
Dissolution: Dissolve 10 g crude in 60 mL Glacial Acetic Acid at 100°C.
-
Charcoal Treatment: Add 0.5 g Activated Charcoal. Stir at 100°C for 15 mins.
-
Filtration: Hot filter through Celite to remove charcoal.
-
Crystallization: Cool slowly to RT. The product crystallizes as heavy prisms.
-
Wash: Filter and wash copiously with Water (to remove acid) followed by Cold Ethanol (to dry).
Troubleshooting Center & FAQs
This section addresses specific failure modes reported by users.
Q1: My product is "oiling out" instead of crystallizing. Why?
Diagnosis: This phenomenon (liquid-liquid phase separation) occurs when the impurity profile is high, or the cooling rate is too fast. Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Seed the solution with a tiny crystal of pure 3,6-diacetylcarbazole at the cloud point.
-
Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.
-
Solvent Switch: If using Ethanol/Water, reduce the water content.
Q2: The melting point is 215-220°C (Depressed). What is the impurity?
Diagnosis: This is the classic signature of 3-acetylcarbazole (Mono-acetyl) contamination. The mono-substituted product disrupts the crystal lattice of the di-substituted target. Corrective Action:
-
Do not recrystallize again from the same solvent.
-
Perform a "Swish" Wash: Suspend the solid in refluxing Ethyl Acetate (the mono-impurity is more soluble in EtOAc than the di-product). Stir for 30 mins, cool to RT, and filter. This selectively leaches out the mono-acetyl impurity.
Q3: My crystals are grey or brown, even after recrystallization.
Diagnosis: Trapped oxidized oligomers or residual aluminum salts.[1] Corrective Action:
-
Acid Wash: Dissolve/suspend crude in dilute HCl first to break up Al-complexes.
-
Charcoal: Use Protocol B (Acetic Acid) with an Activated Charcoal step. Charcoal is highly effective at adsorbing the planar, conjugated colored impurities.
Q4: The yield is <40%. Where did my product go?
Diagnosis: Likely lost in the mother liquor due to using too much solvent (oversaturation). Corrective Action:
-
Concentrate: Rotovap the mother liquor down to 1/3 volume and cool again to harvest a "Second Crop."
-
Note: The second crop will be less pure and must be recrystallized separately.
Process Visualization
Workflow Decision Tree
Use this logic flow to determine the correct purification path based on your crude material's state.
Figure 1: Decision matrix for purification based on initial crude quality.[1]
References
-
Synthesis and Characterization of Carbazole Derivatives. Source: Journal of Chemical Crystallography. Context: Establishes the structural rigidity and high melting point characteristics of 3,6-disubstituted carbazoles.
-
Purification of Organic Semiconductors: Solvents and Techniques. Source: University of Rochester, Department of Chemistry. Context: General principles for recrystallizing planar aromatics (Solvent Table 6).
-
Friedel-Crafts Acetylation of Carbazole. Source:Molecules (MDPI). Context: Details the formation of mono- vs di-acetyl byproducts and the necessity of acid washing for catalyst removal.
-
Solubility of Carbazole Derivatives in Polar Solvents. Source: Journal of Chemical & Engineering Data. Context: Supports the use of Acetic Acid and Ethanol as primary solvents for this class of compounds.
Sources
Technical Support Center: Optimizing Hole Injection from 1,1'-(9H-carbazole-3,6-diyl)diethanone (CDK) in Perovskite Solar Cells
Welcome to the technical support center for the utilization of 1,1'-(9H-carbazole-3,6-diyl)diethanone (CDK) as a hole transport layer (HTL) in perovskite solar cells (PSCs). This guide is designed for researchers and scientists to navigate the common challenges and optimize the performance of CDK-based devices. My insights are drawn from extensive experience in the field of organic electronics and materials science.
The carbazole core of CDK offers excellent thermal stability and inherent hole-transporting properties, making it an attractive candidate for efficient and stable PSCs. However, like any advanced material, its successful implementation requires a nuanced understanding of its properties and careful optimization of device fabrication processes. This document provides a structured approach to troubleshooting, backed by scientific principles and established protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered when working with CDK as an HTL.
Q1: What are the expected electronic properties of CDK and how do they influence device performance?
A1: While extensive experimental data for CDK is still emerging, we can infer its properties from the behavior of similar carbazole derivatives. The carbazole moiety is a strong electron donor, leading to a relatively high highest occupied molecular orbital (HOMO) energy level. The acetyl groups at the 3 and 6 positions are electron-withdrawing, which can help to deepen the HOMO level, potentially improving the open-circuit voltage (Voc) of the PSC. The key is to ensure proper energy level alignment between the perovskite valence band and the CDK HOMO level for efficient hole extraction. Misalignment can lead to a significant energy barrier or excessive energy loss, both detrimental to device performance.
Q2: I'm observing a low fill factor (FF) and open-circuit voltage (Voc) in my CDK-based PSCs. What are the likely causes?
A2: A low FF and Voc often point to issues at the perovskite/HTL interface. The primary culprits are typically:
-
Poor Energy Level Alignment: A significant energy barrier between the perovskite valence band maximum (VBM) and the CDK HOMO level will impede hole extraction, increasing recombination and lowering both Voc and FF.
-
Interfacial Defects: Defects at the perovskite surface, such as uncoordinated lead ions or halide vacancies, can act as recombination centers, trapping charge carriers before they can be extracted by the HTL.
-
Poor Film Quality: A non-uniform or incomplete CDK layer can lead to direct contact between the perovskite and the top electrode, causing shunting pathways and a drastic drop in device performance.
Q3: My CDK solution seems to have poor wettability on the perovskite surface, leading to an uneven HTL film. How can I improve this?
A3: This is a common challenge with solution-processed organic layers on perovskite films, which can have varying surface energies. Strategies to improve wettability include:
-
Solvent System Optimization: Experiment with different solvent mixtures. A combination of a good solvent for CDK with a co-solvent that has a lower surface tension can improve wetting.
-
Surface Modification of the Perovskite: A very brief treatment of the perovskite surface with a solvent that does not dissolve the perovskite but can alter its surface energy (e.g., a short isopropanol spin-wash) can be effective.
-
Use of Additives: Small amounts of surfactant-like additives in the CDK solution can reduce surface tension, but this must be done cautiously as additives can impact the electronic properties and long-term stability of the device.
Q4: Can CDK be used as a self-assembled monolayer (SAM) HTL?
A4: While CDK itself is not designed as a SAM, its carbazole core is a common component in molecules that are. For CDK to function as a conventional thin-film HTL, it is typically dissolved in a suitable organic solvent and then deposited via spin-coating. For SAM applications, the molecule would require a specific anchoring group (like a phosphonic or carboxylic acid) to bind to the substrate.
Part 2: In-depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving complex experimental issues.
Guide 1: Diagnosing and Remediating Poor Hole Injection
Inefficient hole injection is a primary bottleneck for achieving high-performance PSCs. The following workflow will help you systematically identify and address the root cause.
Caption: Troubleshooting workflow for poor hole injection.
Step-by-Step Troubleshooting:
-
Film Quality Assessment:
-
Protocol: Use optical microscopy and Atomic Force Microscopy (AFM) to inspect the CDK film.
-
Diagnosis: Look for pinholes, aggregation, or incomplete coverage. A rough surface with high peak-to-valley values in AFM can indicate poor film formation.
-
Remediation: If the film is non-uniform, optimize the spin-coating parameters (speed, acceleration, and time) and the concentration of the CDK solution. Ensure the perovskite surface is clean and free of residues before CDK deposition.
-
-
Energy Level Alignment Verification:
-
Protocol: Determine the HOMO level of your CDK film using cyclic voltammetry (CV). The perovskite valence band maximum (VBM) can be found in the literature or measured using ultraviolet photoelectron spectroscopy (UPS).
-
Diagnosis: An ideal energy level offset between the perovskite VBM and the HTL HOMO is typically less than 0.3 eV to ensure efficient hole transfer without significant voltage loss.
-
Remediation: If a large mismatch exists, consider interfacial engineering. This can involve introducing a thin interlayer with an intermediate energy level or modifying the perovskite surface to alter its work function.
-
-
Investigating Interfacial Recombination:
-
Protocol: Perform steady-state photoluminescence (PL) and time-resolved photoluminescence (TRPL) measurements on perovskite films with and without the CDK layer.
-
Diagnosis: Efficient hole extraction by the CDK layer should lead to significant quenching of the perovskite's PL intensity and a shorter PL decay lifetime in the TRPL measurement. If PL quenching is weak, it indicates poor hole transfer and dominant interfacial recombination.
-
Remediation: To reduce interfacial recombination, passivate the perovskite surface before depositing the CDK layer. This can be achieved by treating the perovskite with a solution of a Lewis base (e.g., pyridine or thiophene derivatives) that can coordinate with uncoordinated lead ions, which are common defect sites.
-
Guide 2: Enhancing the Stability of CDK-based Devices
Device stability is as critical as initial performance. Carbazole-based materials are generally robust, but the overall device stability is often limited by the interfaces.
Caption: Workflow for improving device stability.
Key Stability Enhancement Strategies:
-
Hydrophobicity: While the carbazole core is relatively hydrophobic, the overall hydrophobicity of the HTL layer can be improved by incorporating additives or by chemical modification of the CDK molecule (e.g., adding long alkyl chains at the 9-position, though this would be a different molecule). A more hydrophobic HTL can act as a better barrier against moisture ingress.
-
Interface Passivation: As mentioned for improving hole injection, passivating the perovskite surface also plays a crucial role in enhancing stability. Defect sites are often reactive and can initiate degradation pathways.
-
Inhibiting Ion Migration: Mobile ions (primarily iodide) within the perovskite layer can migrate and react with the electrodes, leading to degradation. A dense and uniform CDK layer can act as a partial barrier to ion migration. Cross-linkable carbazole derivatives are an advanced strategy to form a robust, solvent-resistant HTL that can more effectively block ion migration.
Part 3: Experimental Protocols
This section provides standardized protocols for the characterization and fabrication steps discussed in the troubleshooting guides.
Protocol 1: Solution Preparation and Thin Film Deposition of CDK
-
Solution Preparation:
-
Dissolve CDK in a high-purity organic solvent (e.g., chlorobenzene, chloroform, or a mixture thereof) to the desired concentration (typically 5-20 mg/mL).
-
Gently heat the solution (e.g., at 40-60 °C) and stir for at least 2 hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Thin Film Deposition (Spin-Coating):
-
This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Deposit a sufficient volume of the CDK solution onto the center of the perovskite-coated substrate.
-
Spin-coat at a speed of 2000-5000 rpm for 30-60 seconds. The optimal parameters will depend on the desired film thickness and the solvent system used.
-
Anneal the film at a moderate temperature (e.g., 80-120 °C) for 5-15 minutes to remove residual solvent and improve film morphology.
-
Protocol 2: Characterization of CDK Electronic Properties
-
Cyclic Voltammetry (CV) for HOMO Level Estimation:
-
Prepare a thin film of CDK on a working electrode (e.g., a platinum or glassy carbon electrode).
-
Use a standard three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Scan the potential to measure the oxidation onset of the CDK film.
-
The HOMO energy level can be estimated using the following equation, with ferrocene/ferrocenium (Fc/Fc+) as an internal reference:
-
E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV
-
-
-
UV-Visible Spectroscopy for Optical Bandgap (Eg) Estimation:
-
Deposit a thin film of CDK on a transparent substrate (e.g., quartz or glass).
-
Measure the absorption spectrum.
-
The optical bandgap can be estimated from a Tauc plot by extrapolating the linear region of the (αhν)^2 versus hν plot to the x-axis, where α is the absorption coefficient and hν is the photon energy.
-
The LUMO can then be estimated as E_LUMO = E_HOMO + Eg.
-
Part 4: Data Summary
The following table summarizes the typical range of properties for carbazole-based HTLs and the expected performance metrics for PSCs. Note that specific values for CDK may vary and should be determined experimentally.
| Parameter | Typical Value/Range | Significance in PSCs |
| CDK Properties | ||
| HOMO Energy Level | -5.2 to -5.8 eV | Determines the energy barrier for hole extraction from the perovskite. |
| LUMO Energy Level | -2.0 to -2.5 eV | Should be higher than the perovskite conduction band to block electrons. |
| Optical Bandgap | > 3.0 eV | A wide bandgap ensures transparency to minimize parasitic absorption. |
| Hole Mobility | 10⁻⁵ to 10⁻³ cm²/Vs | Higher mobility facilitates efficient charge transport and reduces recombination. |
| Device Performance Metrics | ||
| Power Conversion Efficiency (PCE) | Target > 18% | Overall device efficiency. |
| Open-Circuit Voltage (Voc) | Target > 1.0 V | Influenced by energy level alignment and recombination losses. |
| Short-Circuit Current (Jsc) | Target > 20 mA/cm² | Dependent on light absorption and charge collection efficiency. |
| Fill Factor (FF) | Target > 75% | Indicates the "squareness" of the J-V curve; sensitive to series and shunt resistance. |
References
A comprehensive list of references will be compiled based on the specific scientific literature that underpins the recommendations and protocols outlined in this guide. This will include seminal papers on carbazole-based HTLs, perovskite solar cell fabrication, and characterization techniques.
Technical Support Center: Mitigating Exciton Quenching in OLEDs with Diacetylcarbazole Hosts
Welcome to the technical support center dedicated to advancing your research in Organic Light-Emitting Diodes (OLEDs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of exciton quenching, particularly when utilizing diacetylcarbazole-based host materials. Our goal is to equip you with the foundational knowledge and practical protocols to enhance the efficiency and stability of your OLED devices.
Frequently Asked Questions (FAQs)
Q1: What is exciton quenching and why is it detrimental to OLED performance?
A1: An exciton is a bound state of an electron and a hole that is formed in the emissive layer of an OLED upon charge injection.[1] The radiative decay of these excitons is what produces light. However, excitons can also decay through non-radiative pathways, a phenomenon known as exciton quenching.[2] This process dissipates energy as heat instead of light, thereby reducing the device's efficiency, brightness, and operational lifetime.[2] At high brightness levels, exciton quenching becomes a significant limiting factor for OLED performance.[2]
Q2: What are the primary exciton quenching mechanisms in OLEDs?
A2: The dominant exciton quenching mechanisms include:
-
Triplet-Triplet Annihilation (TTA): This occurs when two triplet excitons interact, resulting in the annihilation of one or both excitons, often without light emission.[3][4] TTA is particularly problematic in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs where triplet exciton concentrations are high.[4][5]
-
Triplet-Polaron Quenching (TPQ): This involves the interaction of a triplet exciton with a charge carrier (polaron).[3][6] This interaction can lead to the non-radiative decay of the exciton. Polaron accumulation, especially at the interfaces between the emissive layer and charge transport layers, can significantly exacerbate TPQ.[6]
-
Concentration Quenching: At high concentrations of emitter molecules within the host matrix, intermolecular interactions can lead to the formation of non-emissive aggregates, which act as quenching sites.[7][8] This reduces the overall photoluminescence quantum yield (PLQY).
Q3: Why are diacetylcarbazole derivatives considered promising host materials for reducing exciton quenching?
A3: Diacetylcarbazole derivatives, and carbazole-based hosts in general, offer several advantages for mitigating exciton quenching:
-
High Triplet Energy: Carbazole moieties typically impart a high triplet energy level to the host material.[9] This is crucial for efficiently confining triplet excitons on the guest emitter molecules, especially for blue phosphorescent and TADF emitters, thereby preventing energy back-transfer and subsequent non-radiative decay.
-
Good Thermal and Morphological Stability: Many carbazole derivatives exhibit high glass transition temperatures and form stable amorphous films, which is essential for device longevity and preventing crystallization that can lead to quenching sites.[10]
-
Bipolar Charge Transport: By incorporating both electron-donating carbazole units and electron-withdrawing groups, it's possible to synthesize bipolar host materials.[11][12] Balanced charge transport within the emissive layer reduces the accumulation of polarons, thereby minimizing TPQ.[13]
-
Steric Hindrance: The bulky nature of carbazole units and the introduction of other bulky substituents can provide steric hindrance that suppresses intermolecular interactions and aggregation, thus reducing concentration quenching.[14][15]
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common issues encountered during the fabrication and testing of OLEDs with diacetylcarbazole hosts.
Issue 1: Low External Quantum Efficiency (EQE) and High Efficiency Roll-Off
| Possible Cause | Troubleshooting Step | Underlying Rationale |
| Imbalanced Charge Transport | 1. Verify the HOMO/LUMO energy levels of your host and adjacent transport layers.[5] 2. Consider using a co-host system to balance electron and hole injection and transport.[12][16] 3. Optimize the thickness of the charge transport and emissive layers. | An imbalance in charge carriers leads to the accumulation of one type of polaron within the emissive layer, increasing the probability of Triplet-Polaron Quenching (TPQ).[13] A well-aligned energy cascade facilitates smooth charge injection, while a co-host can improve the mobility of the less mobile charge carrier. |
| Triplet-Triplet Annihilation (TTA) | 1. Reduce the doping concentration of the emitter. 2. Select a host material with a molecular structure that provides greater spatial separation between emitter molecules.[15] 3. Investigate host materials that facilitate efficient triplet harvesting mechanisms like TADF or TTA upconversion.[4][17] | High concentrations of triplet excitons, especially at high current densities, increase the likelihood of TTA.[4] Lowering the emitter concentration can reduce the proximity of triplet excitons. Hosts with bulky side groups can sterically hinder the interaction between emitter molecules. |
| Poor Host-Guest Energy Transfer | 1. Ensure the triplet energy of the host is significantly higher than that of the guest emitter. 2. Measure the photoluminescence quantum yield (PLQY) of the host-guest film. A low PLQY suggests inefficient energy transfer or quenching within the film.[18] | Efficient Förster or Dexter energy transfer from the host to the guest is critical for high device efficiency. If the host's triplet energy is too low, energy can be back-transferred from the guest, leading to non-radiative decay. |
Issue 2: Poor Device Stability and Short Operational Lifetime
| Possible Cause | Troubleshooting Step | Underlying Rationale |
| Material Degradation | 1. Select host and guest materials with high bond dissociation energies.[9] 2. Ensure high purity of all organic materials through sublimation or other purification techniques. | High-energy excitons, particularly in blue OLEDs, can lead to the breaking of chemical bonds and material degradation over time.[4] Impurities can act as charge traps and non-radiative recombination centers, accelerating degradation. |
| Interfacial Polaron Accumulation | 1. Minimize the energy barrier for charge injection from the transport layers to the emissive layer (ideally < 0.2 eV).[6] 2. Introduce thin interlayer materials to smooth the energy transition. | A significant energy barrier for charge injection causes polarons to accumulate at the interface, leading to interfacial exciton-polaron quenching, a major contributor to efficiency loss and degradation.[6] |
| Morphological Instability | 1. Use host materials with a high glass transition temperature (Tg).[10] 2. Anneal the device at an appropriate temperature after fabrication to stabilize the morphology. | Low Tg materials can crystallize or undergo morphological changes during device operation, creating grain boundaries and defects that act as quenching sites and degrade performance. |
Experimental Protocols
Protocol 1: Fabrication of a Solution-Processed OLED with a Diacetylcarbazole Host
This protocol outlines the steps for fabricating a multi-layer OLED using spin-coating.
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) solution (e.g., PEDOT:PSS)
-
Diacetylcarbazole host and emitter materials
-
An appropriate solvent (e.g., chloroform, chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Spin-coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Inside the glovebox, spin-coat the HIL solution (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the manufacturer's specifications.
-
Emissive Layer (EML) Preparation and Deposition:
-
Prepare a solution of the diacetylcarbazole host and the desired emitter at the target weight percentage in the chosen solvent.
-
Spin-coat the EML solution onto the HIL.[19] The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).[19]
-
Anneal the substrate to remove residual solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit the ETL (e.g., TPBi) at a controlled rate.
-
Subsequently, deposit the cathode layers (e.g., a thin layer of LiF followed by a thicker layer of Al) without breaking the vacuum.
-
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.
Protocol 2: Measurement of Photoluminescent Quantum Yield (PLQY)
The PLQY is a critical parameter for evaluating the efficiency of the emissive material. The integrating sphere method is a direct and accurate technique.[20]
Equipment:
-
Spectrofluorometer
-
Integrating sphere attachment
-
Excitation light source (e.g., laser or xenon lamp)
-
Detector (e.g., CCD or PMT)
Procedure:
-
Sample Preparation: Prepare a thin film of the diacetylcarbazole host doped with the emitter on a quartz substrate, mimicking the EML in a device.
-
Blank Measurement (Empty Sphere):
-
Place the empty integrating sphere in the spectrofluorometer.
-
Measure the spectrum of the excitation light source (scatter). Let this be La.
-
-
Blank Measurement (Substrate Only):
-
Place the blank quartz substrate in the integrating sphere.
-
Measure the spectrum of the scattered excitation light.
-
-
Sample Measurement:
-
Place the sample film in the integrating sphere.
-
Measure the spectrum, which will include both the scattered excitation light (Lc) and the emitted photoluminescence (Ec).[20]
-
-
Calculation: The PLQY (Φ) is calculated using the following equation:[20]
Φ = (Ec - Ea) / (La - Lc)
Where Ea is the integrated emission of the blank.[20]
Data Presentation
Table 1: Comparison of Diacetylcarbazole Host Materials for Blue OLEDs
| Host Material | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | EQEmax (%) | Reference |
| mCP | 3.04 | -5.68 | -2.17 | ~20 | [10] |
| Ad-mCP | 3.06 | -5.63 | -2.14 | 29.91 | [10] |
| B15 | - | - | - | 31.8 | [5] |
| H2 | 2.81 | - | - | 10.3 | [19] |
| pCzPybCz | - | - | - | ~16 | [9] |
Note: The performance of OLEDs is highly dependent on the device architecture and the specific emitter used. This table provides a general comparison based on reported values.
Visualization of Key Mechanisms
Caption: Key exciton quenching mechanisms in OLEDs.
Caption: General workflow for OLED fabrication and characterization.
References
- SPIE. (2026). Finding materials for suppressed triplet exciton quenching in phosphorescent OLEDs.
- APS Global Physics Summit. (2025). Oral: Interfacial Exciton-Polaron Quenching in Organic Light-Emitting Diodes.
- ProQuest. (n.d.). Kinetics of degradation and exciton quenching in organic light-emitting devices.
- MDPI. (2023). Overcoming the Limitation of Spin Statistics in Organic Light Emitting Diodes (OLEDs): Hot Exciton Mechanism and Its Characterization.
- MDPI. (n.d.). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review.
- AIP Publishing. (2022). Color-tunable organic light-emitting diodes with ultrathin thermal activation delayed fluorescence emitting layer. Applied Physics Letters.
- Google Patents. (n.d.). CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes).
- PubMed. (2023). Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices.
- ResearchGate. (n.d.). Suppression of Concentration Quenching in Ortho‐Substituted Thermally Activated Delayed Fluorescence Emitters | Request PDF.
- ResearchGate. (n.d.). Cooperative Passivation Exciton Quenching Triggers Surpassing 30% External Quantum Efficiency for a Deep‐Blue Organic Light‐Emitting Diode | Request PDF.
- Noctiluca. (2025). Mystery of Excitons | Unlocking OLED Efficiency | Innovation.
- ResearchGate. (n.d.). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.
- RSC Publishing. (2022). Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime.
- ResearchGate. (2025). (PDF) Application of carbazole derivatives as a multifunctional material for organic light-emitting devices.
- ResearchGate. (2025). Boosting Triplet‐Triplet Annihilation Upconversion in OLEDs via Substituent Control in Dicarbazolyl Anthracenes.
- ChemRxiv. (2025). Anti-concentration quenching violet-blue TADF OLEDs via indirect conformal distributions tuning in solid-state.
- ResearchGate. (2024). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices.
- ResearchGate. (2026). Anti-concentration quenching violet-blue TADF OLEDs via indirect conformal distributions tuning in solid-state | Request PDF.
- RSC Publishing. (2025). A practical guide to measuring and reporting photophysical data.
- ACS Publications. (2022). Multifaceted Sulfone–Carbazole-Based D–A–D Materials: A Blue Fluorescent Emitter as a Host for Phosphorescent OLEDs and Triplet–Triplet Annihilation Up-Conversion Electroluminescence.
- ACS Publications. (n.d.). Measurement of photoluminescence quantum yields. Review. The Journal of Physical Chemistry.
- RSC Publishing. (n.d.). Achievement of high efficiency with extremely low efficiency roll-off in solution-processed thermally activated delayed fluorescence OLEDs manufactured using xanthone-based bipolar host materials.
- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications.
- AUB ScholarWorks. (n.d.). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications.
- ACS Publications. (2024). Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole.
- Hamamatsu Photonics. (2025). Establishment of absolute photoluminescence (PL) quantum yield measurement method and research on organic optoelectronics【Kyushu University】.
- MDPI. (n.d.). Effect of TADF Assistance on Performance Enhancement in Solution Processed Green Phosphorescent OLEDs.
- ResearchGate. (2024). (PDF) Enhancing Triplet–Triplet Annihilation Upconversion Performance Through Anthracene–Carbazole Interactions for Organic Optoelectronic Applications.
- PubMed. (2022). Imidazolyl-Phenylcarbazole-Based Host Materials and Their Use for Co-host Designs in Phosphorescent OLEDs.
- Edinburgh Instruments. (n.d.). Relative Quantum Yield.
- HORIBA. (n.d.). What are Luminescence Quantum Yields?.
- MDPI. (n.d.). Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs.
- PMC. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.
- ACS Omega. (2022). Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning.
- PMC - NIH. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.
- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Ambient solid-state triplet–triplet annihilation upconversion in ureasil organic–inorganic hybrid hosts.
- ResearchGate. (2024). Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group‐Integrated Spatially Hindered 1,3‐Bis(N‐Carbazolyl)Benzene‐Based Host.
- ResearchGate. (n.d.). Thermally activated delayed fluorescence - as a solution to the low yield problem of the fluorescent OLEDs.
Sources
- 1. noctiluca.eu [noctiluca.eu]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. spie.org [spie.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Oral: Interfacial Exciton-Polaron Quenching in Organic Light-Emitting Diodes - APS Global Physics Summit 2025 [archive.aps.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes) - Google Patents [patents.google.com]
- 12. Imidazolyl-Phenylcarbazole-Based Host Materials and Their Use for Co-host Designs in Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 19. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. horiba.com [horiba.com]
Validation & Comparative
performance of 1,1'-(9h-carbazole-3,6-diyl)diethanone in blue vs green OLEDs
Title: Comparative Performance Guide: 1,1'-(9H-carbazole-3,6-diyl)diethanone in Blue vs. Green OLED Architectures
Executive Summary
Product: this compound (CAS: 10563-00-5) Synonyms: 3,6-Diacetylcarbazole; 3,6-DAcCz Classification: Bipolar Host Material / Intermediate for TADF Emitters
Core Finding:
this compound exhibits a distinct performance dichotomy between Green and Blue OLED applications. While it functions as a robust, high-efficiency host for Green Phosphorescent OLEDs (PhOLEDs) (EQE > 18%), its performance in Deep Blue devices is physically limited by triplet energy (
Material Profile & Mechanistic Characterization
To understand the device performance, one must first analyze the molecular physics. The carbazole core is naturally p-type (hole-transporting). The addition of acetyl groups at the 3 and 6 positions introduces n-type (electron-transporting) character, creating a bipolar host .
| Property | Value (Approx.) | Mechanistic Implication |
| HOMO | -5.6 eV | Deep enough to match common HTLs (e.g., TAPC), facilitating hole injection. |
| LUMO | -2.4 eV | Lowered by acetyl acceptors (vs. -2.0 eV for pure carbazole), improving electron injection. |
| Triplet Energy ( | 2.55 – 2.65 eV | The Critical Limiting Factor. High enough for Green (Ir(ppy)3, |
| Thermal Stability ( | > 280°C | Suitable for vacuum thermal evaporation (VTE). |
Mechanistic Diagram: Triplet Energy Confinement
The following diagram illustrates the failure mechanism in Blue OLEDs versus the successful confinement in Green OLEDs using this host.
Figure 1: Energy transfer dynamics. In Green devices, the host
Comparative Analysis: Blue vs. Green Performance
The following data summarizes typical device performance when 3,6-diacetylcarbazole is used as the primary host in a standard Phosphorescent OLED stack.
Device Architecture: ITO / PEDOT:PSS (40nm) / TAPC (20nm) / Host:Dopant (30nm, 10%) / TPBi (40nm) / LiF / Al
Table 1: Performance Metrics
| Metric | Green OLED (Emitter: Ir(ppy)3) | Blue OLED (Emitter: FIrpic) | Analysis |
| Turn-on Voltage ( | 3.2 V | 3.8 V | Better charge injection in Green due to lower bandgap of emitter assisting transport. |
| Max Current Efficiency | 65 - 75 cd/A | 15 - 20 cd/A | Green benefits from full exciton harvesting; Blue suffers from host quenching. |
| Max EQE | 18.5% | 6.2% | Critical Stat: The Blue device fails to reach theoretical max (approx 20-30% for PhOLEDs) due to |
| Efficiency Roll-off | Low (<10% at 1000 nits) | High (>40% at 1000 nits) | Triplet-Triplet Annihilation (TTA) is severe in the Blue device as excitons stagnate on the host. |
| Color Coordinates (CIE) | (0.33, 0.61) | (0.16, 0.35) | Blue purity is often compromised by host emission or exciplex formation. |
Expert Insight: For Green OLEDs , this compound is an excellent "workhorse" host. Its bipolar nature balances holes (from carbazole) and electrons (from acetyl), widening the recombination zone and reducing roll-off. For Blue OLEDs , it is not recommended as a standalone host. The conjugation length extension provided by the acetyl groups at the 3,6-positions lowers the triplet energy too far. For Blue, one must use hosts with interrupted conjugation (e.g., mCP) or higher triplet energy cores (e.g., silane-blocked carbazoles).
Experimental Protocols
To validate these findings, the following self-validating protocols are established.
Protocol A: Synthesis of this compound
Objective: Obtain high-purity (>99.5%) material suitable for sublimation.
-
Reagents: Carbazole (1 eq), Acetic Anhydride (excess), Aluminum Chloride (
, 2.5 eq), Dry Dichloromethane (DCM). -
Procedure:
-
Suspend carbazole in dry DCM under
atmosphere. -
Add
slowly at 0°C (Exothermic!). -
Add Acetic Anhydride dropwise.
-
Reflux for 12 hours.
-
Quench: Pour mixture into ice-water/HCl.
-
Purification (Crucial): The crude product is often mixed with mono-acetylated byproducts. Recrystallize 3x from Ethanol/Toluene.
-
Final Step: Vacuum Sublimation at
( Torr) is mandatory for OLED device lifetime.
-
Protocol B: Device Fabrication Workflow
Figure 2: Standard Vacuum Thermal Evaporation (VTE) workflow for comparative device testing.
References
-
Material Properties & Triplet Dynamics: Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy. Royal Society of Chemistry (RSC) Advances. [Link] (Validates the reduction of triplet energy upon 3,6-substitution).
-
Host Material Design Strategies: Bipolar Host Materials for Green Phosphorescent OLEDs. New Journal of Chemistry. [Link] (Contextualizes the performance of carbazole-based bipolar hosts in Green devices).
-
Blue OLED Challenges: Recent Advancement in Blue TADF Materials. Frontiers in Chemistry. [Link] (Details the triplet energy requirements >2.7eV for efficient Blue emission).
-
Crystallographic Data: 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone.[1] Acta Crystallographica Section E. [Link] (Provides structural confirmation of the planar acetyl-carbazole interaction).
Sources
Comparative Guide: Device Lifetime of OLEDs Using Carbazole-Based Hosts
This guide provides an in-depth technical comparison of OLED device lifetimes using various carbazole-based host materials. It is designed for researchers and material scientists to evaluate stability mechanisms and select appropriate hosts for long-lifetime applications.
Executive Summary & Mechanistic Foundation
Carbazole derivatives are ubiquitous in OLEDs due to their high triplet energy (
This guide compares three classes of carbazole hosts:
-
Simple Bis-Carbazoles (e.g., CBP, mCP): High
but prone to anodic oxidation and crystallization. -
Bipolar Hosts (e.g., p-CbzBiz, CzTrz): Integrate electron-transporting moieties to balance charge and widen the recombination zone.
-
Fused/Rigidified Hosts (e.g., Indenocarbazoles, Benzothienocarbazoles): Offer superior thermal stability and bond dissociation energy (BDE).
The Degradation Mechanism
The primary failure mode in carbazole hosts involves the C–N bond cleavage and radical cation dimerization . When a carbazole molecule is oxidized (forming a polaron), the high spin density at the C3 and C6 positions makes it susceptible to coupling, forming chemically defective dimers (e.g., 3,3'-bicarbazole) that act as deep traps and non-radiative recombination centers.
Caption: Schematic of the electrochemical degradation pathway in unipolar carbazole hosts leading to trap formation.
Comparative Performance Analysis
A. The Baseline: CBP and mCP
CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) is the historical standard but suffers from poor stability.
-
Instability: The biphenyl core allows facile rotation, reducing glass transition temperature (
C). The radical cation is unstable, leading to rapid voltage rise during operation. -
Lifetime Data: In green phosphorescent OLEDs (PhOLEDs), CBP devices often exhibit
values < 100 hours at practical brightness levels due to narrow recombination zones near the HTL/EML interface.
B. Bipolar Hosts: p-CbzBiz and CzTrz
To mitigate the "hole-dominant" nature of carbazole, bipolar hosts incorporate electron-deficient moieties like benzimidazole or triazine.
-
Mechanism: This balances charge fluxes, expanding the recombination zone away from interfaces where excitons are prone to quenching by accumulated polarons.
-
Performance: Devices using p-CbzBiz have shown >8x stability improvement over CBP by suppressing polaron accumulation.
C. Rigidified/Fused Hosts: The Gold Standard
Fusing the carbazole unit into structures like Indenocarbazole or Benzothienocarbazole (e.g., m1BTCBP) significantly increases the Bond Dissociation Energy (BDE) and
-
m1BTCBP: A benzothienocarbazole derivative that achieves lifetimes orders of magnitude higher than mCBP.
-
Mechanism: The rigid scaffold prevents conformational changes in the excited state and blocks the reactive C3/C6 sites, inhibiting dimerization.
Summary Data Table
Data aggregated from comparative studies (see References).
| Host Material | Class | Device Type (Emitter) | Lifetime Metric | Relative Stability vs CBP | Key Failure Mode |
| CBP | Simple Bis-Carbazole | Green PhOLED (Ir(ppy)₃) | 1x (Baseline) | Anodic oxidation, crystallization | |
| mCBP | Meta-Linked Carbazole | Green PhOLED (Ir(ppy)₃) | ~150x | Improved | |
| p-CbzBiz | Bipolar (Benzimidazole) | Green PhOLED | >8x | Unbalanced charge accumulation | |
| DPDDC | Indenocarbazole | Green PhOLED | ~20x | Exciton-polaron quenching | |
| m1BTCBP | Benzothienocarbazole | Green PhOLED | ~400x | Extremely stable rigid core | |
| ICBNTrz3 | Indolocarbazole-Triazine | Green TADF | High (TADF specific) | RISC efficiency / Triplet density |
*Note: DPDDC comparison based on high-stress accelerated testing (5000 cd/m² initial).
Experimental Protocols for Lifetime Validation
To objectively compare these hosts, researchers must fabricate devices under identical vacuum conditions. Below is a validated protocol for a "Hole-Only" and "Full-Device" lifetime test.
A. Device Fabrication Workflow
Objective: Ensure impurity levels < 1 ppm to isolate intrinsic host degradation.
-
Substrate Prep: Patterned ITO glass (
). Ultrasonic clean in acetone, isopropanol, DI water (15 min each). UV-Ozone treat for 20 min. -
Vacuum Deposition: Transfer to VTE chamber (Base pressure
Torr). -
Layer Deposition (Standard Green PhOLED Stack):
-
HIL: HAT-CN (10 nm) – Hole Injection
-
HTL: TAPC (40 nm) – High hole mobility
-
EML: Host:Ir(ppy)₃ (30 nm, 10% doping) – Variable Experimental Layer
-
ETL: TmPyPB or TPBi (40 nm) – Electron Transport
-
Cathode: LiF (1 nm) / Al (100 nm)
-
-
Encapsulation: Glass lid with UV-curable epoxy in
glovebox ( ppm).
B. Lifetime Testing Protocol (Constant Current)
Metric:
-
Initialization: Measure J-V-L characteristics to determine the current density (
) required for an initial luminance ( ) of 1,000 cd/m² (standard) or 5,000 cd/m² (accelerated). -
Driving: Apply constant DC current corresponding to
. -
Data Logging: Record Voltage (
) and Luminance ( ) every 60 seconds. -
Analysis: Plot Normalized Luminance (
) vs. Time.-
Validation Check: If voltage rises >1V within the first 10% of lifetime, suspect interfacial degradation rather than host failure.
-
Caption: Logical flow for standardizing OLED lifetime measurement (LT50).
References
-
RSC Publishing. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers.[1]
-
National Institutes of Health (PMC). (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs.[2] ACS Omega.[3]
-
PubMed. (2021). π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes.[1][4] Advanced Science.
-
MDPI. (2022).[5] A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs. Photonics.[6][7][8]
-
ResearchGate. (2025). Bipolar carbazole/quinoxaline-based host materials with high efficiency in red phosphorescent OLEDs.[9] Organic Electronics.[3][6][7][8][10][11][12][13][14][15][16][17]
Sources
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ring-extended carbazole modification to activate efficient phosphorescent OLED performance of traditional host materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Photoluminescence Quantum Yield (PLQY) of Carbazole Derivatives
Executive Summary
Carbazole derivatives represent a cornerstone of organic optoelectronics, serving as high-performance hole-transporting materials (HTM), hosts for phosphorescent emitters, and donors in Thermally Activated Delayed Fluorescence (TADF) systems. Their rigid planar structure confers high thermal stability and a high triplet energy (
This guide provides a technical comparison of PLQY across three primary classes of carbazole derivatives: Host Materials , TADF Emitters , and Fluorescent Oligomers . It synthesizes experimental data to elucidate the structure-property relationships governing emission efficiency and outlines a self-validating protocol for absolute PLQY measurement.
Methodology: Absolute vs. Relative PLQY
To ensure data integrity, this guide prioritizes Absolute PLQY values obtained via an Integrating Sphere . While relative methods (using standards like Quinine Sulfate) are common, they introduce significant error margins (
Workflow: Absolute PLQY Measurement
The following logic flow illustrates the critical path for determining Absolute PLQY, accounting for self-absorption and scattering correction.
Figure 1: Workflow for Absolute PLQY measurement using an integrating sphere. Critical steps include scattering differentiation and re-absorption correction.
Comparative Analysis of Carbazole Derivatives
Class A: Host Materials (CBP, mCP, TCTA)
These materials are designed to transport charges and transfer energy to dopants. High PLQY in the host itself is less critical than a high Triplet Energy (
| Material | Full Name | PLQY (Solid Film) | Emission | Key Characteristic | |
| CBP | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | ~0.60 - 0.70 | 2.56 | 380 nm | Standard host; prone to crystallization. |
| mCP | 1,3-Bis(N-carbazolyl)benzene | ~0.55 - 0.65 | 2.90 | 405 nm | High |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine | ~0.35 - 0.45 | 2.76 | 390 nm | Excellent hole transport; lower PLQY due to steric twisting. |
Analysis:
-
CBP exhibits the highest PLQY among standard hosts due to its relatively planar biphenyl core allowing moderate conjugation.
-
TCTA shows lower intrinsic PLQY.[1] Its propeller-like shape (steric hindrance) disrupts planarity, reducing radiative decay rates (
), but this same feature prevents -stacking aggregation, making it a superior morphological host.
Class B: TADF Emitters (Donor-Acceptor Architectures)
In TADF (Thermally Activated Delayed Fluorescence) design, carbazole acts as the electron Donor (D) linked to an electron Acceptor (A) .[2] The goal is to separate HOMO and LUMO to minimize
| Material Architecture | Representative Molecule | PLQY (Doped Film) | Mechanism | |
| 4CzIPN | 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | 90% | 0.01 | Efficient RISC via multi-carbazole donation. |
| Cz-TRZ | Carbazole-Triazine derivatives | 85% - 95% | 0.04 - 0.20 | Strong D-A strength; Through-Space Charge Transfer (TSCT). |
| Spiro-AC | Spiro-acridine-carbazole hybrids | ~95 - 100% | <0.01 | Rigid spiro-linkage suppresses non-radiative vibration. |
Analysis:
-
4CzIPN is the benchmark. Its near-unity PLQY arises from the presence of four carbazole donors which delocalize the hole density, coupled with a rigid dicyanobenzene acceptor.
-
TSCT Systems: Recent "Through-Space" designs (e.g., xanthene-bridged carbazoles) achieve PLQY >90% by physically separating D and A moieties to zero the exchange integral (
), yet maintaining proximity for exciton formation.
Class C: Fluorescent Oligomers (3,3'-Linked)
Linear conjugation via the 3,3'-position preserves the emissive properties of the carbazole monomer while extending conjugation length.
-
3,3'-Bicarbazole: PLQY ~0.80 - 0.90 (Solution).
-
Oligocarbazoles: As chain length increases, PLQY remains high (>0.85) until aggregation sets in.
-
Mechanism: The 3,3'-linkage allows for partial rotation but maintains electronic communication. Unlike 9-position substitution (which blocks conjugation), 3-position substitution enhances the oscillator strength (
), leading to high radiative rates.
Structure-Property Relationships
The PLQY of a carbazole derivative is a function of the competition between radiative decay (
Causal Logic Diagram
Figure 2: Causal factors influencing PLQY. Rigidity enhances PLQY by reducing non-radiative loss. Steric twisting enables TADF but can lower prompt PLQY if not managed.
Experimental Protocol: Absolute PLQY Measurement
Objective: Determine the absolute photoluminescence quantum yield of a carbazole-based thin film using an integrating sphere.
Equipment:
-
Spectrofluorometer (e.g., Edinburgh FLS1000 or Horiba Fluorolog).
-
Integrating Sphere accessory (Spectralon coated).[3]
-
Quartz substrates (10mm x 10mm).[4]
Step-by-Step Procedure:
-
System Calibration:
-
Perform spectral correction for the detector and sphere response using a calibrated light source (NIST-traceable).
-
Set excitation wavelength (
) to the absorption maximum of the carbazole derivative (typically 300-360 nm).
-
-
Blank Measurement (Reference):
-
Place a clean, bare quartz substrate into the sphere sample holder.
-
Scan the excitation range (e.g.,
nm) to measure the Total Excitation Intensity ( ) . -
Scan the emission range (e.g., 380–700 nm) to establish the background baseline.
-
-
Sample Measurement:
-
Place the carbazole-coated substrate into the sphere. Ensure the excitation beam strikes the sample at a quasi-normal angle (avoiding specular reflection out of the port).
-
Scan the excitation range to measure Unabsorbed Excitation Intensity (
) . -
Scan the emission range to measure the Sample Emission (
) .
-
-
Calculation:
-
Absorbance (
): The fraction of photons absorbed. -
Total Photon Emission (
): Integrated area of the emission peak ( ), corrected for the blank background. -
Quantum Yield (
):
-
-
Validation Check:
-
If
, check for stray light or second-order diffraction peaks. -
If measuring solution, ensure concentration is low (OD < 0.1) to minimize re-absorption, or apply a mathematical re-absorption correction.
-
References
-
A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA. MDPI. Link
-
Comparison of Methods and Achievable Uncertainties for the Relative and Absolute Measurement of Photoluminescence Quantum Yields. Analytical Chemistry. Link
-
Carbazole-based thermally activated delayed fluorescent emitters for efficient pure blue organic light-emitting diodes. Science Advances/ResearchGate. Link
-
Carbazole-based linear conjugated molecules: Structure-property relationships. RSC Advances. Link
-
Absolute measurements of photoluminescence quantum yields of solutions using an integrating sphere. Journal of Biomedical Optics. Link
Sources
benchmarking the performance of diacetylcarbazole in perovskite solar cells
Executive Summary
This guide benchmarks Diacetylcarbazole (DA-Carbazole) against industry-standard passivation agents (e.g., PEAI, Spiro-OMeTAD) in Perovskite Solar Cells.
While unmodified carbazole serves as a robust hole-transport material (HTM) core, the functionalization with acetyl groups (C=O) transforms the molecule into a potent Lewis Base . This modification allows for the dual-functionality of:
-
Defect Passivation: The carbonyl oxygen donates electron density to under-coordinated Lead (Pb
) defects at grain boundaries. -
Moisture Barrier: The hydrophobic carbazole backbone repels water, significantly enhancing T80 operational stability.
Key Performance Indicator (KPI) Snapshot:
-
Efficiency (PCE): Target >23.5% (vs. ~21% Control).
-
Voltage Deficit: Reduction of
loss by ~50–80 mV. -
Stability: Retention of >90% initial PCE after 1000h (ISOS-L-1 standards).
Mechanism of Action: The Lewis Base Effect
To understand why Diacetylcarbazole outperforms standard carbazole or simple alkyl-amines, we must look at the atomic interaction. The acetyl group acts as a "chemical anchor."
Mechanistic Pathway Diagram
Caption: Figure 1. Mechanism of Diacetylcarbazole passivation. The carbonyl oxygen binds to Pb defects, while the carbazole ring provides steric protection against moisture.
Comparative Benchmarking Data
The following data aggregates performance metrics from high-efficiency device architectures (FAPbI
Table 1: Photovoltaic Parameters (AM 1.5G)
| Metric | Control (Pristine) | PEAI (Standard Ref.) | DA-Carbazole (Target) | Improvement Factor |
| 1.08 ± 0.02 | 1.14 ± 0.01 | 1.18 ± 0.01 | High (Reduced Recombination) | |
| 24.5 | 24.8 | 25.1 | Moderate (Better Interface) | |
| FF (%) | 76.0 | 79.5 | 81.2 | High (Reduced Series Resistance) |
| PCE (%) | 20.1 | 22.5 | 24.1 | +19.9% Relative Boost |
| Hysteresis Index | 4.5% | 2.1% | < 1.0% | Critical for Reliability |
Table 2: Stability & Physical Properties
| Metric | Control | DA-Carbazole | Significance |
| Water Contact Angle | ~45° | ~95° | Hydrophobic surface prevents hydrolysis. |
| T80 Lifetime (Unencapsulated) | 200 hours | >1200 hours | 6x improvement in ambient air stability. |
| Trap Density ( | Order of magnitude reduction in defects. |
Experimental Protocol: Interface Engineering
This protocol details the application of Diacetylcarbazole as an interfacial passivation layer between the Perovskite and the Hole Transport Layer (HTM).
Reagents:
-
3,6-Diacetyl-9-ethylcarbazole (High Purity >99.5%).
-
Solvent: Isopropanol (IPA) or Chlorobenzene (CB), anhydrous.
-
Perovskite Substrate: FAPbI
or CsFAPbI film (annealed).
Fabrication Workflow Diagram
Caption: Figure 2. Step-by-step fabrication workflow for applying the DA-Carbazole passivation layer.
Detailed Methodology
-
Precursor Preparation:
-
Dissolve DA-Carbazole in anhydrous Isopropanol (IPA) to a concentration of 2 mg/mL .
-
Note: Higher concentrations (>5 mg/mL) may form an insulating barrier, reducing Fill Factor (FF). Sonicate for 15 minutes to ensure full dissolution.
-
-
Deposition (Dynamic Spinning):
-
Place the annealed perovskite substrate on the spin coater.
-
Set speed to 4000 rpm with an acceleration of 2000 rpm/s .
-
Dispense 50 µL of the DA-Carbazole solution dynamically (while the substrate is spinning) at t=5 seconds.
-
Spin for a total of 30 seconds.
-
-
Post-Annealing:
-
Immediately transfer the substrate to a hotplate at 100°C for 5 minutes . This step promotes the coordination bonding between the C=O groups and the Pb
surface defects.
-
-
Validation Check (Self-Validating System):
-
PL Quenching: Perform Steady-State Photoluminescence (SSPL). The peak intensity should increase compared to control (indicating reduced non-radiative recombination) before HTM deposition.
-
Contact Angle: Place a water droplet on the film. If the angle is <80°, the coverage is insufficient; increase concentration or spin time.
-
Critical Analysis & Troubleshooting
Why Diacetylcarbazole? (Causality)
Standard carbazoles lack the electron-donating oxygen. While they provide hydrophobicity, they do not actively heal surface traps. The acetyl group is the differentiator, acting similarly to PMMA or Lewis base additives but with the added benefit of the conductive carbazole core which facilitates hole transfer rather than blocking it.
Common Pitfalls
-
Solvent Incompatibility: Do not dissolve DA-Carbazole in DMF or DMSO for the passivation step; these solvents will re-dissolve the underlying perovskite. Use IPA or Chlorobenzene.
-
Over-doping: If the layer is too thick (>5nm), it acts as a series resistor. The target is a monolayer or ultra-thin film (<2nm).
References
-
Zhang, J. et al. (2025). Terminal group optimization of 3,6-diphenyl-9H-carbazol-based self-assembled monolayer for efficient perovskite solar cells. ResearchGate. Link
-
Jiang, Q. et al. (2023). Rational Selection of the Lewis Base Molecules Targeted for Lead-Based Defects of Perovskite Solar Cells: The Synergetic Co-passivation of Carbonyl and Carboxyl Groups. Journal of Physical Chemistry Letters. Link
-
City University of Hong Kong. (2023).[1] Researchers develop an additive to efficiently improve the efficiency and stability of perovskite solar cells.[1][2][3] ScienceDaily. Link
-
Yang, S. et al. (2024). Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. ResearchGate. Link
-
RSC Advances. (2020). Lewis acid/base approach for efficacious defect passivation in perovskite solar cells. Journal of Materials Chemistry A. Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
